molecular formula C11H19ClN2 B3421599 4-Amino-N-ethyl-N-isopropylaniline hydrochloride CAS No. 220844-81-5

4-Amino-N-ethyl-N-isopropylaniline hydrochloride

Cat. No.: B3421599
CAS No.: 220844-81-5
M. Wt: 214.73 g/mol
InChI Key: MRSCGJRIQPNDKW-UHFFFAOYSA-N
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Description

Contextual Overview of Substituted Phenylenediamines in Organic Chemistry

Substituted phenylenediamines are a class of aromatic amines derived from aniline (B41778) that play a crucial role in organic chemistry. These compounds are characterized by a benzene (B151609) ring substituted with two amino groups and other functional groups. The position of the amino groups (ortho, meta, or para) and the nature of the other substituents significantly influence their chemical properties and applications.

Historically, p-phenylenediamine (B122844) (PPD) and its derivatives have been fundamental in the development of various industrial and commercial products. They are key components in the synthesis of high-strength polymers and composites, such as Kevlar wikipedia.org. In the realm of dye chemistry, substituted phenylenediamines are common ingredients in hair dyes, where their oxidation leads to the formation of colored compounds wikipedia.org. A notable application is in color photography, where a substituted p-phenylenediamine derivative known as CD-4 acts as a developing agent, reacting with silver grains in the film to create colored dyes wikipedia.org.

Furthermore, N,N'-substituted p-phenylenediamines are widely used as antioxidants and antiozonants in the rubber industry to prevent degradation and cracking of materials mdpi.comnih.gov. Some substituted o-phenylenediamine compounds have also been investigated for their potential antibacterial and antitumor properties google.com. The versatility of this class of compounds makes them a subject of ongoing interest in synthetic organic chemistry acs.org.

Research Gaps and Current Challenges in Understanding 4-Amino-N-ethyl-N-isopropylaniline Hydrochloride

Despite the broad utility of substituted phenylenediamines, a comprehensive understanding of this compound remains elusive. The current body of scientific literature presents a significant research gap, with most available information originating from chemical supplier catalogs rather than peer-reviewed academic studies. These sources provide basic data but lack in-depth analysis of the compound's chemical behavior.

The primary challenges in the academic inquiry of this specific compound include:

Lack of Detailed Synthesis and Characterization Data: While it is listed as an intermediate in organic synthesis, detailed and optimized synthetic routes, along with comprehensive spectroscopic characterization (e.g., NMR, IR, Mass Spectrometry), are not readily available in published literature capotchem.com.

Unknown Reactivity and Application Profile: Beyond its general classification as a synthetic intermediate, the specific reactivity of this compound and its potential applications in areas like polymer science, dye synthesis, or as a photographic developer have not been thoroughly investigated.

Environmental Transformation Products: A significant concern with many N,N'-substituted p-phenylenediamines is their oxidation into quinone derivatives, which can have environmental implications mdpi.comnih.gov. There is currently no research on whether this compound undergoes similar transformations or what the potential impact of such by-products might be. This absence of data represents a critical knowledge gap.

Objectives and Scope of Academic Inquiry into this compound

To address the existing research gaps, future academic inquiry into this compound should focus on several key objectives. The scope of this research would be to establish a foundational understanding of the compound's chemical and physical properties, which would, in turn, enable the exploration of its potential applications.

The principal objectives for future research should include:

Development of Synthetic Methodologies: To establish and optimize efficient and scalable synthesis protocols for this compound, providing a reliable source for further study.

Comprehensive Physicochemical Characterization: To perform a thorough analysis of the compound's structural, thermal, and spectroscopic properties. This would involve techniques such as single-crystal X-ray diffraction, differential scanning calorimetry (DSC), and detailed NMR and mass spectrometry studies.

Investigation of Chemical Reactivity: To explore the compound's reactivity in various organic reactions. This could include studying its utility as a building block in the synthesis of novel heterocyclic compounds, polymers, or functional dyes.

Evaluation of Potential Applications: To investigate its suitability for specific applications, drawing parallels from structurally similar p-phenylenediamines. This could involve assessing its performance as a color developing agent, an antioxidant, or as a monomer in polymerization reactions.

Study of Degradation and Transformation Pathways: To analyze the compound's stability and identify its potential degradation or oxidation products, particularly the formation of quinone-like structures, to understand its environmental footprint.

Compound Data

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 91215-79-1 capotchem.comchemicalbook.comchemicalbook.comchemicalbook.com
Molecular Formula C11H19ClN2 capotchem.com
Molecular Weight 214.74 g/mol capotchem.com

| Common Application | Intermediate in organic syntheses capotchem.com |

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
p-Phenylenediamine (PPD)
N-isopropyl-N′-phenyl-1,4-phenylenediamine (IPPD)
N-phenyl-N′-cyclohexyl-p-phenylenediamine (CPPD)
N-phenyl-N′-(1,3-dimethylbutyl)-p-phenylenediamine (6PPD)
N-phenyl-N′-(1,3-dimethylbutyl)-p-phenylenediamine-derived quinone (6PPDQ)
Aniline
Acetaldehyde (B116499)
N-ethylaniline
2,6-diethyl aniline
4-Chloro-N-isopropyl-2-nitroaniline
2-amino-4-chloro-N-isopropylaniline
3-isopropylnitrobenzene

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-ethyl-4-N-propan-2-ylbenzene-1,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.ClH/c1-4-13(9(2)3)11-7-5-10(12)6-8-11;/h5-9H,4,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSCGJRIQPNDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)N)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583369
Record name N~1~-Ethyl-N~1~-(propan-2-yl)benzene-1,4-diamine--hydrogen chloride (1/1)
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Molecular Weight

214.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220844-81-5, 91215-79-1
Record name 1,4-Benzenediamine, N1-ethyl-N1-(1-methylethyl)-, hydrochloride (1:1)
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Record name N~1~-Ethyl-N~1~-(propan-2-yl)benzene-1,4-diamine--hydrogen chloride (1/1)
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Record name N-Ethyl-N-isopropyl-p-phenylenediamine hydrochloride
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Synthetic Methodologies and Process Optimization for 4 Amino N Ethyl N Isopropylaniline Hydrochloride

Historical and Current Synthetic Routes to 4-Amino-N-ethyl-N-isopropylaniline Hydrochloride

The synthesis of asymmetrically N,N-disubstituted p-phenylenediamines like 4-Amino-N-ethyl-N-isopropylaniline can be approached through several classical and modern organic chemistry reactions. The primary strategies involve the sequential introduction of the ethyl and isopropyl groups onto a protected p-phenylenediamine (B122844) precursor or the construction of the substituted aniline (B41778) from a nitrobenzene (B124822) derivative.

Reductive Amination Approaches Utilizing Precursor Compounds

Reductive amination, also known as reductive alkylation, stands out as a highly effective method for the formation of carbon-nitrogen bonds. organic-chemistry.orgresearchgate.net This one-pot reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.org

A plausible route to 4-Amino-N-ethyl-N-isopropylaniline via this method would start from 4-nitroaniline (B120555). The synthesis could proceed in a stepwise manner. First, mono-N-alkylation of 4-nitroaniline with either acetaldehyde (B116499) or acetone (B3395972) would be performed, followed by reduction of the nitro group and a subsequent second reductive amination with the other carbonyl compound.

A more direct, albeit challenging, approach would involve the reductive amination of 4-aminobenzaldehyde (B1209532) with a pre-formed N-ethyl-N-isopropylamine. However, the synthesis of the secondary amine itself would be an initial step. A more common strategy involves the sequential N-alkylation of a protected p-phenylenediamine derivative. For instance, starting with 4-nitroaniline, one could first introduce the ethyl group via reductive amination with acetaldehyde, followed by reduction of the nitro group to an amino group, and then a second reductive amination with acetone to introduce the isopropyl group. The choice of reducing agent is critical in this process, with reagents like sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation (e.g., H2/Pd/C) being commonly employed. jocpr.com

A representative reaction scheme is as follows:

N-Ethylation of 4-nitroaniline: 4-nitroaniline reacts with acetaldehyde in the presence of a reducing agent (e.g., NaBH3CN) to form N-ethyl-4-nitroaniline.

Reduction of the nitro group: The resulting N-ethyl-4-nitroaniline is then reduced, typically using catalytic hydrogenation (e.g., H2 over a palladium catalyst) or a metal/acid system (e.g., Fe/HCl), to yield N-ethyl-p-phenylenediamine.

N-Isopropylation: The N-ethyl-p-phenylenediamine is subsequently reacted with acetone under reductive amination conditions to afford 4-Amino-N-ethyl-N-isopropylaniline.

Hydrochloride salt formation: The final product is then treated with hydrochloric acid to yield the hydrochloride salt.

Alkylation Strategies for N-Substituted Aniline Derivatives

Direct N-alkylation of anilines or their derivatives using alkyl halides is a traditional method for synthesizing N-substituted anilines. google.com This approach can be applied to the synthesis of 4-Amino-N-ethyl-N-isopropylaniline, likely starting from a protected p-phenylenediamine to control selectivity.

A potential synthetic sequence could begin with 4-aminoacetanilide. The acetamido group serves to protect the primary amine and reduce the activating effect of the amino group on the aromatic ring, thus preventing side reactions. The synthesis would proceed as follows:

N-Ethylation: 4-aminoacetanilide is reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base (e.g., K2CO3 or NaH) to form N-ethyl-4-acetamidoaniline.

N-Isopropylation: The subsequent introduction of the isopropyl group can be achieved by reacting N-ethyl-4-acetamidoaniline with an isopropylating agent like 2-bromopropane. This step might require more forcing conditions due to the steric hindrance of the isopropyl group.

Deprotection: The acetyl protecting group is then removed by acid or base hydrolysis to yield 4-Amino-N-ethyl-N-isopropylaniline.

Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with HCl.

Over-alkylation to form quaternary ammonium (B1175870) salts can be a significant side reaction in this approach. Careful control of stoichiometry and reaction conditions is necessary to favor the desired di-alkylation product.

Amination Reactions of Substituted Halogenated Anilines

The synthesis can also be envisioned starting from a halogenated precursor, which is then subjected to an amination reaction. For instance, one could start with a di-halogenated benzene (B151609) and sequentially introduce the amino groups. However, a more plausible route would involve the modification of a pre-existing aniline derivative.

A possible route could start from 4-chloro-N-ethyl-N-isopropylaniline. The synthesis of this intermediate could be achieved by the N-alkylation of 4-chloroaniline. The final step would then be a nucleophilic aromatic substitution of the chlorine atom with an amino group or its synthetic equivalent. This is often a challenging transformation on an unactivated aromatic ring and may require harsh reaction conditions or the use of specialized catalytic systems, such as Buchwald-Hartwig amination.

A more practical approach within this category involves the reduction of a nitro group to an amine. A key intermediate, 4-nitro-N-ethyl-N-isopropylaniline, can be synthesized by the N-alkylation of 4-nitroaniline. The subsequent reduction of the nitro group is a well-established and high-yielding transformation.

Illustrative Synthetic Pathway:

Preparation of N-ethyl-N-isopropylaniline: Aniline is first reacted with an excess of ethyl and isopropyl halides under basic conditions. Alternatively, a stepwise alkylation can be performed for better control.

Nitration: The resulting N-ethyl-N-isopropylaniline is then nitrated. The para-isomer (4-nitro-N-ethyl-N-isopropylaniline) is typically the major product due to the directing effect of the amino group, although separation from the ortho-isomer may be necessary.

Reduction: The 4-nitro-N-ethyl-N-isopropylaniline is then reduced to 4-Amino-N-ethyl-N-isopropylaniline. Common methods include catalytic hydrogenation or the use of reducing metals in acidic media (e.g., Sn/HCl or Fe/HCl). prepchem.com

Hydrochloride Salt Formation: The resulting amine is converted to the hydrochloride salt.

Optimization of Reaction Conditions and Catalyst Systems for Improved Yield and Selectivity

The efficiency of the synthetic routes to this compound is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and catalyst system is crucial for maximizing the yield and purity of the final product.

Influence of Solvent Systems and Temperature on Synthesis Pathways

The choice of solvent can significantly impact the rate and outcome of N-alkylation and reductive amination reactions. For N-alkylation with alkyl halides, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used as they can solvate the cation, thereby increasing the nucleophilicity of the amine. tandfonline.comtandfonline.com

In reductive amination, the solvent must be compatible with both the imine formation and the reduction step. Alcohols such as methanol (B129727) or ethanol (B145695) are frequently used. Sometimes, co-solvents are employed to ensure the solubility of all reactants. The reaction temperature is another critical parameter. While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions, such as over-alkylation or decomposition. For instance, in the N-alkylation of anilines, moderate temperatures are generally preferred to maintain selectivity. google.com

Below is an illustrative data table showing the potential effect of solvent and temperature on the yield of a representative N-alkylation step, based on general principles observed in similar reactions.

EntrySolventTemperature (°C)Yield (%)
1Acetonitrile6065
2DMF6085
3DMSO6082
4Toluene8050
5DMF8078 (with side products)
6DMF4075

Role of Acidic or Basic Catalysis in Reaction Efficiency

Catalysis plays a pivotal role in many of the synthetic steps towards this compound. In reductive amination, the initial condensation between the amine and the carbonyl compound is often catalyzed by either an acid or a base. Mild acidic conditions can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine. psu.edu

In N-alkylation reactions with alkyl halides, a base is essential to neutralize the hydrohalic acid formed during the reaction, thus driving the equilibrium towards the product. The choice of base can influence the reaction rate and selectivity. Stronger, non-nucleophilic bases are often preferred to avoid competing reactions.

For syntheses involving catalytic hydrogenation, the choice of catalyst is paramount. Palladium on carbon (Pd/C) is a common and effective catalyst for the reduction of nitro groups and for reductive aminations. jocpr.com The catalyst loading, hydrogen pressure, and temperature all need to be optimized for each specific transformation to achieve high conversion and selectivity. Lewis acids, such as aluminum triflate, have also been shown to act as effective co-catalysts in polymerization reactions of phenylenediamine derivatives, suggesting their potential utility in related synthetic transformations. tandfonline.comtandfonline.com

An illustrative data table on the effect of different catalysts on the yield of a reductive amination step is presented below, based on findings for analogous reactions.

EntryCatalystReducing AgentYield (%)
1NoneNaBH440
2p-Toluenesulfonic acidNaBH475
3Ti(Oi-Pr)4NaBH492
4-H2, Pd/C88
5Acetic AcidNaBH3CN85

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize environmental impact and enhance safety. For the synthesis of this compound, green approaches primarily focus on the key N-alkylation and amination steps, emphasizing catalytic methods, alternative reaction media, and improved atom economy.

A significant green strategy involves the catalytic N-alkylation of anilines or their precursors. Traditional alkylation methods often rely on stoichiometric amounts of alkyl halides, which generate substantial salt waste. Modern approaches utilize catalytic systems that enable the use of alcohols or carbonates as alkylating agents, with water being the only significant byproduct in the case of alcohols. organic-chemistry.orgtsijournals.com Various transition metal catalysts have been explored for the N-alkylation of aromatic amines, offering high selectivity and efficiency under milder conditions. researchgate.net For instance, copper-chromite and ruthenium complexes have demonstrated effectiveness in catalyzing the N-alkylation of anilines with alcohols. tsijournals.comresearchgate.net These catalytic processes are often cleaner, safer, and more economical, aligning with the goals of sustainable chemistry. tsijournals.com

Another tenet of green chemistry is the use of environmentally benign solvents. Research has demonstrated N-alkylation reactions in greener media such as water, methanol, or under solvent-free conditions. tsijournals.commdpi.com For example, the synthesis of an ion-associate complex of a related procainamide (B1213733) molecule was achieved using deionized water as the solvent at room temperature, showcasing a simple and green synthetic route. mdpi.com

Biocatalysis represents a frontier in green synthesis. Enzymes like lipases have been used to catalyze reactions involving aromatic amines, such as Michael additions, in green solvents like methanol within continuous-flow microreactors. mdpi.com While not a direct synthesis of the target compound, this demonstrates the potential for enzymatic methods to be developed for key bond-forming steps in its synthesis, offering high selectivity and operation under mild conditions.

The following table summarizes various catalytic approaches applicable to the N-alkylation step in the synthesis of the 4-Amino-N-ethyl-N-isopropylaniline core structure, based on methodologies for analogous compounds.

Catalyst SystemAlkylating AgentReaction ConditionsKey AdvantagesReference
NaY Faujasite (Zeolite)Dialkyl Carbonates130-160°C, Solvent-freeHigh mono-N-alkylation selectivity; no solvent required. organic-chemistry.org
Copper-ChromiteAlcohols (e.g., Benzyl Alcohol)110°C, Ortho-XyleneAvoids alkyl halides; applicable for various nitrogen compounds. tsijournals.com
Ruthenium ComplexesAlcoholsNot specifiedEffective for synthesizing secondary or tertiary amines from primary amines. researchgate.net
Palladium on Carbon (Pd/C)Aldehydes with Ammonium FormateRoom Temperature, Aqueous 2-propanolEnvironmentally benign reductive amination; excellent yield. jocpr.com
Iridium NanocatalystMethanolNot specifiedHighly selective N-monomethylation of anilines. researchgate.net

Large-Scale Synthesis and Process Intensification Strategies for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production requires a focus on process intensification—an engineering approach that leads to substantially smaller, cleaner, safer, and more energy-efficient processes. For the production of this compound, a key strategy is the shift from traditional batch reactors to continuous flow manufacturing. cetjournal.it

Continuous flow chemistry, often utilizing microreactors or packed-bed reactors, offers significant advantages for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). cetjournal.itacs.org These systems provide superior heat and mass transfer compared to large batch reactors. This enhanced control is particularly crucial for managing highly exothermic reactions, such as nitration (a common method to introduce the amino group precursor) or certain alkylations, thereby improving the process safety profile. cetjournal.itrsc.org Precise temperature control in flow reactors can also lead to improved selectivity and reduced formation of byproducts. rsc.org

Process intensification through flow chemistry enables the "telescoping" of synthetic steps. In a telescoped process, the output from one reactor is fed directly into the next, where a subsequent reaction occurs without the need for intermediate work-up, purification, or isolation. rsc.orgacs.org This approach significantly reduces processing times, solvent usage, and waste generation, leading to a more efficient and sustainable manufacturing process. cetjournal.it For a multi-step synthesis like that of this compound, telescoping the N-alkylation, nitration, and subsequent reduction steps could offer substantial benefits in terms of throughput and operational efficiency.

The stability and scalability of continuous processes have been demonstrated for various amine syntheses. For example, a flow process for α-C–H alkylation of amines was successfully scaled to produce decagram quantities, showcasing the potential for high-throughput manufacturing. researchgate.net Similarly, the synthesis of pharmaceutical intermediates using flow reactors has been shown to be stable for extended periods, ensuring consistent product quality. acs.org

The following table compares key aspects of traditional batch processing with continuous flow processing for chemical syntheses relevant to the production of this compound.

ParameterBatch ProcessingContinuous Flow ProcessingReference
Heat Transfer Limited by surface area-to-volume ratio; potential for hot spots.Excellent due to high surface area-to-volume ratio; precise temperature control. rsc.org
Safety Higher risk with large volumes of hazardous materials and exothermic reactions.Inherently safer due to small reactor volumes (hold-up) and superior thermal management. cetjournal.it
Reaction Time Often longer, including time for heating/cooling large volumes.Significantly shorter residence times, often seconds to minutes. rsc.org
Scalability Scaling up can be complex and may alter reaction outcomes ("scale-up effect").More straightforward scaling by running longer or using parallel reactors ("numbering-up"). researchgate.net
Process Control Less precise control over reaction parameters throughout the vessel.Precise control of residence time, temperature, and stoichiometry. rsc.org
Efficiency Requires intermediate isolation and purification, leading to lower overall yield and higher waste.Enables telescoped reactions, minimizing waste and improving space-time yield. rsc.orgacs.org

Chemical Reactivity and Mechanistic Investigations of 4 Amino N Ethyl N Isopropylaniline Hydrochloride

Oxidative Transformation Pathways of 4-Amino-N-ethyl-N-isopropylaniline Hydrochloride

The oxidative transformation of 4-Amino-N-ethyl-N-isopropylaniline, a derivative of p-phenylenediamine (B122844) (PPD), is a cornerstone of its chemical reactivity. The presence of two amino groups on the benzene (B151609) ring, one primary and one tertiary, renders the molecule highly susceptible to oxidation. This process is central to its application in various chemical systems, particularly in the formation of dyes. The oxidation can proceed through a series of steps involving the formation of radical intermediates and subsequent reactions to yield colored products.

The initial step in the oxidation of N,N-dialkyl-p-phenylenediamines, such as 4-Amino-N-ethyl-N-isopropylaniline, is the removal of a single electron to form a stable radical cation, often referred to as a Wurster's salt. nih.gov This one-electron oxidation is a reversible process and can be achieved using various chemical oxidizing agents or through electrochemical methods. The resulting radical cation is stabilized by the delocalization of the unpaired electron across the aromatic system and the nitrogen atoms.

The formation of these radical cations can be represented by the following general reaction:

The stability of the radical cation is influenced by the nature of the alkyl substituents on the tertiary amino group. In the case of 4-Amino-N-ethyl-N-isopropylaniline, the ethyl and isopropyl groups contribute to the stability of the radical cation through their electron-donating inductive effects.

The characterization of these radical cations is commonly performed using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov EPR spectroscopy is a highly sensitive technique for studying species with unpaired electrons. The EPR spectrum of a p-phenylenediamine radical cation typically exhibits a complex hyperfine structure due to the coupling of the unpaired electron with the magnetic nuclei of the nitrogen and hydrogen atoms in the molecule. Analysis of this hyperfine structure can provide detailed information about the distribution of the electron spin density within the radical cation. For instance, the reaction of N,N-dialkylanilines with a Lewis acid like B(C₆F₅)₃ can generate stable radical cations that can be characterized by EPR spectroscopy. nih.gov

Spectroscopic Data for a Related Radical Cation (8-TMS•⁺)
Parameter Value (MHz)
giso2.0033
aiso(¹⁴N)23.1
aiso(¹Hm)3.73
aiso(¹Ho)9.68
aiso(¹Hmethylene)27.8
aiso(¹Hmethyl)20.7
aiso(²⁹Si)8.78

This table presents EPR data for the radical cation of 4-bromo-N-methyl-N-((trimethylsilyl) methyl)aniline, illustrating the type of data obtained from such analyses. nih.gov

The redox chemistry of 4-Amino-N-ethyl-N-isopropylaniline is dominated by the electron-donating nature of the aniline (B41778) moiety. The presence of two amino groups significantly lowers the oxidation potential of the aromatic ring, making it readily susceptible to electron transfer reactions. The electrochemical oxidation of p-phenylenediamines typically proceeds in two distinct one-electron steps. researchgate.net

The redox potential of p-phenylenediamine derivatives is influenced by the substituents on the nitrogen atoms and the aromatic ring. researchgate.net Electron-donating groups, such as the ethyl and isopropyl groups in 4-Amino-N-ethyl-N-isopropylaniline, lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups would increase the oxidation potential.

The electron transfer processes can be studied using electrochemical techniques such as cyclic voltammetry. This technique allows for the determination of the redox potentials and can provide insights into the stability of the oxidized species and the kinetics of the electron transfer reactions. For related N,N,N',N'-tetraaryl-p-phenylenediamine derivatives, both the first and second half-wave oxidation potentials are influenced by the electronic nature of the substituents. researchgate.net

The chromogenic (color-forming) reactions of 4-Amino-N-ethyl-N-isopropylaniline are of significant practical importance, particularly in the field of color photography and hair dyeing. These reactions typically involve the oxidative coupling of the p-phenylenediamine derivative with another aromatic compound, known as a coupler.

The mechanism of color formation begins with the oxidation of the 4-Amino-N-ethyl-N-isopropylaniline to the corresponding quinonediimine. This highly electrophilic species then readily undergoes a coupling reaction with an electron-rich coupler molecule. Common couplers include phenols, naphthols, and other aromatic amines.

The coupling reaction is a type of electrophilic aromatic substitution where the quinonediimine acts as the electrophile and the coupler is the nucleophile. The initial coupling product is a leuco dye, which is typically colorless. Subsequent oxidation of the leuco dye, often by another molecule of the quinonediimine, leads to the formation of the final, intensely colored dye.

The specific color of the resulting dye is determined by the chemical structures of both the p-phenylenediamine derivative and the coupler. By varying the coupler, a wide range of colors can be produced. For example, coupling with phenols often yields cyan dyes, while coupling with acetoacetanilides can produce yellow or magenta dyes.

Nucleophilic and Electrophilic Reactions of this compound

Beyond its oxidative transformations, this compound can also participate in reactions involving its nucleophilic and electrophilic centers. The primary amine functionality and the aromatic ring are the key sites for such reactivity.

The primary amino group (-NH₂) in 4-Amino-N-ethyl-N-isopropylaniline is a nucleophilic center due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk This allows it to react with a variety of electrophiles. The nucleophilicity of this primary amine is enhanced by the electron-donating effect of the N-ethyl-N-isopropylamino group at the para position.

Common reactions involving the primary amine functionality include:

Acylation: The primary amine can react with acyl chlorides or acid anhydrides to form amides. This reaction is often carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct. For example, the reaction with ethanoyl chloride would yield N-(4-(ethyl(isopropyl)amino)phenyl)acetamide. chemguide.co.uk

Alkylation: While the reaction of primary amines with halogenoalkanes can lead to a mixture of secondary, tertiary amines, and quaternary ammonium (B1175870) salts, it is a possible transformation under controlled conditions. chemguide.co.uk

Reaction with Carbonyl Compounds: The primary amine can undergo nucleophilic addition to aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product.

The reactivity of the primary amine can be influenced by steric hindrance. However, the position of the primary amine on the aromatic ring is relatively unhindered, allowing for facile reaction with many electrophiles. The relative nucleophilicity of amines is influenced by both electronic and steric factors. masterorganicchemistry.com

Reaction Type Electrophile Product Type
AcylationAcyl ChlorideAmide
AlkylationAlkyl HalideSecondary Amine
Schiff Base FormationAldehyde/KetoneImine

The aromatic ring of 4-Amino-N-ethyl-N-isopropylaniline is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the two amino groups. These groups are ortho-, para-directing. Since the para position is already substituted, electrophilic attack will be directed to the positions ortho to the amino groups.

A key example of an electrophilic aromatic substitution reaction is nitration . The direct nitration of N,N-dialkyl-p-phenylenediamines can be challenging due to the sensitivity of the amino groups to the acidic and oxidizing conditions of the nitrating mixture. However, by first protecting the amino groups, for instance through acylation, nitration can be achieved. For example, N¹,N⁴-diacyl-N¹,N⁴-dialkyl-p-phenylenediamines can be nitrated with a mixture of sulfuric acid and fuming nitric acid to yield 2-nitro and 2,6-dinitro derivatives. google.com The acyl protecting groups can then be removed by hydrolysis to give the corresponding nitro-p-phenylenediamines. google.com

Another potential electrophilic substitution reaction is halogenation . The activated aromatic ring would be expected to react readily with halogens such as bromine or chlorine, likely leading to substitution at the ortho positions relative to the amino groups.

The high electron density of the aromatic ring makes it a poor substrate for nucleophilic aromatic substitution unless there is a strongly electron-withdrawing group present on the ring, which is not the case for 4-Amino-N-ethyl-N-isopropylaniline.

Reaction Reagents Typical Position of Substitution
NitrationH₂SO₄ / HNO₃ (on acylated derivative)2- and 2,6- positions
HalogenationBr₂ or Cl₂Ortho to amino groups

Intermolecular and Intramolecular Cyclization Pathways

The structural framework of 4-Amino-N-ethyl-N-isopropylaniline, featuring nucleophilic nitrogen centers and an aromatic ring, presents opportunities for both intermolecular and intramolecular cyclization reactions, leading to the formation of various heterocyclic systems.

Intermolecular Cyclization: While specific studies on the intermolecular cyclization of this compound are not extensively documented, analogous reactions of p-phenylenediamine derivatives suggest potential pathways. For instance, condensation reactions between p-phenylenediamines and dicarbonyl compounds are known to yield macrocyclic Schiff bases. The presence of the N-ethyl and N-isopropyl groups in the target molecule would introduce steric hindrance, potentially influencing the feasibility and geometry of such macrocyclization.

Intramolecular Cyclization: The potential for intramolecular cyclization is largely dependent on the presence of a suitable electrophilic partner tethered to the aniline framework. For example, derivatives of (o-aminophenyl)acetic acid esters are known to undergo intramolecular aminolysis to form lactams. acs.org While 4-Amino-N-ethyl-N-isopropylaniline itself lacks the necessary side chain for direct intramolecular cyclization, its derivatization could open pathways to various heterocyclic structures. For instance, acylation of the primary amino group with a molecule containing a latent electrophile could set the stage for a subsequent ring-closing reaction.

Acidic conditions, such as those provided by the hydrochloride salt, can play a crucial role in catalyzing intramolecular cyclization reactions. researchgate.netacs.org For example, the acid-catalyzed cyclization of N-cyano sulfoximines proceeds via hydrolysis of the cyano group followed by intramolecular condensation. nih.gov

Rearrangement Reactions Involving the 4-Amino-N-ethyl-N-isopropylaniline Framework

The N-alkylarylamine scaffold of 4-Amino-N-ethyl-N-isopropylaniline is susceptible to various rearrangement reactions, particularly under acidic, thermal, or photochemical conditions. These reactions often involve the migration of substituents to or from the nitrogen atom and the aromatic ring.

Acid-Catalyzed Rearrangements of N-Alkylarylamines

A classic rearrangement reaction for N-alkylated anilines is the Hofmann-Martius rearrangement , which involves the acid-catalyzed migration of an alkyl group from the nitrogen atom to the aromatic ring, typically yielding ortho- and para-alkylanilines. nih.gov The mechanism is thought to proceed through the dissociation of the protonated amine, generating a carbocation and an aniline molecule. The carbocation then acts as an electrophile in a Friedel-Crafts-type alkylation of the aniline ring. nih.gov Given the structure of 4-Amino-N-ethyl-N-isopropylaniline, this rearrangement could potentially lead to the migration of either the ethyl or the isopropyl group.

Another relevant acid-catalyzed rearrangement is the Fischer-Hepp rearrangement , where an N-nitroso derivative of a secondary arylamine rearranges to a C-nitrosoarylamine. wikipedia.orgnih.govrsc.orgrsc.orgresearchgate.net Although this would require prior nitrosation of the tertiary amine, it represents a potential transformation pathway for derivatives of the title compound. The reaction is believed to be intramolecular, and the exact mechanism is still a subject of investigation. wikipedia.orgnih.gov

Rearrangement TypeCatalystPotential Products from 4-Amino-N-ethyl-N-isopropylaniline Derivative
Hofmann-MartiusAcid (e.g., HCl)2-Ethyl-4-amino-N-isopropylaniline, 2-Isopropyl-4-amino-N-ethylaniline
Fischer-HeppAcid (e.g., HCl)4-Amino-N-ethyl-N-isopropyl-2-nitrosoaniline (from N-nitroso precursor)

Thermal and Photochemical Rearrangement Studies

Thermal and photochemical conditions can also induce rearrangements in the 4-Amino-N-ethyl-N-isopropylaniline framework. The Smiles rearrangement is a notable intramolecular nucleophilic aromatic substitution that could be relevant for suitably substituted derivatives. rsc.orgacs.org This reaction typically involves the migration of an aryl group from an oxygen or nitrogen atom to an adjacent aromatic ring.

Photochemical studies on p-phenylenediamine derivatives have shown that they can undergo various transformations upon irradiation. nih.govresearchgate.net For instance, the photolysis of N-substituted p-phenylenediamines in an aqueous environment can lead to the formation of various transformation products through pathways mediated by reactive oxygen species. nih.gov The specific products would depend on the nature of the N-substituents and the reaction conditions. The thermal stability of p-phenylenediamine polymers has also been investigated, indicating decomposition at elevated temperatures. tandfonline.com

Role of this compound in Complex Formation and Coordination Chemistry

The nitrogen atoms of the amino groups in 4-Amino-N-ethyl-N-isopropylaniline possess lone pairs of electrons, making them potential donor sites for coordination with metal ions. The compound can act as a ligand, forming coordination complexes with various transition metals. The hydrochloride form may influence the coordination behavior, as protonation of the amine can compete with metal ion binding.

Structurally related p-phenylenediamine (PPD) is a well-known ligand in coordination chemistry, forming coordination networks with various metal chlorides. wikipedia.orgnih.gov These complexes often exhibit polymeric structures where the PPD molecule bridges between metal centers. wikipedia.orgnih.gov The N-ethyl and N-isopropyl substituents on 4-Amino-N-ethyl-N-isopropylaniline would likely introduce significant steric bulk, which could influence the coordination geometry and the dimensionality of the resulting complexes, potentially favoring the formation of discrete mononuclear or binuclear complexes over extended polymeric networks.

The synthesis of metal complexes with substituted anilines and related ligands often involves the reaction of the ligand with a metal salt in a suitable solvent. nih.govnih.govresearchgate.netrsc.org The resulting complexes can exhibit a range of geometries, such as square-planar or octahedral, depending on the metal ion and the coordination environment. nih.govnih.gov Spectroscopic techniques such as FT-IR and UV-Vis are commonly used to characterize these complexes and to confirm the coordination of the ligand to the metal center.

Metal IonPotential LigandExpected Coordination Behavior
Transition Metals (e.g., Ni(II), Cu(II), Zn(II))4-Amino-N-ethyl-N-isopropylanilineCan act as a monodentate or bidentate ligand, coordinating through one or both nitrogen atoms. Steric hindrance from alkyl groups may influence complex geometry.

Derivatization Strategies and Synthesis of Novel Analogs of 4 Amino N Ethyl N Isopropylaniline Hydrochloride

Synthesis of N-Substituted Derivatives through Alkylation and Acylation

The presence of a primary amino group in the 4-position of the aniline (B41778) ring provides a reactive site for the introduction of various substituents via alkylation and acylation reactions. These modifications can significantly alter the chemical properties of the parent molecule.

Chemoselective acylation of the primary amino group in the presence of the tertiary amino group is a key consideration in the derivatization of 4-Amino-N-ethyl-N-isopropylaniline. In aqueous media, the amino group exhibits significantly greater reactivity towards acylation than hydroxyl groups, and it is believed that acylation would predominantly occur at the more nucleophilic primary amine. researchgate.net The acylation of amines is a common and effective method for protecting the amino functionality during multi-step synthetic processes. semanticscholar.orgresearchgate.net Reagents such as acetic anhydride (B1165640) and acetyl chloride are generally used, often in the presence of acidic or basic catalysts in an organic solvent. semanticscholar.orgresearchgate.net For substrates with multiple amine functionalities, such as p-phenylenediamines, chemoselective acylation can be challenging. However, methods utilizing diacylaminoquinazolinones and diacylanilines have demonstrated high selectivity for the acylation of primary amines in the presence of secondary amines. researchgate.net

The selective N-acylation of amino alcohols has been achieved by forming a mixed anhydride from an organic acid and an alkyl sulfonyl chloride, which then reacts with the amino alcohol. google.com This approach could potentially be adapted for the selective acylation of the primary amino group of 4-Amino-N-ethyl-N-isopropylaniline. Furthermore, potassium acyltrifluoroborates under acidic conditions have been shown to chemoselectively acylate primary amines and amides, even in the presence of other functional groups that typically resist classical acylation. nih.gov

The following table provides a hypothetical overview of potential N-acylated derivatives of 4-Amino-N-ethyl-N-isopropylaniline and the expected impact on their properties.

Acyl GroupReagentPotential Property Modification
AcetylAcetic Anhydride/Acetyl ChlorideIncreased steric hindrance, altered solubility
BenzoylBenzoyl ChlorideIntroduction of an aromatic moiety, potential for π-stacking interactions
Long-chain fatty acylFatty Acid ChlorideIncreased lipophilicity, potential for self-assembly

Aromatic Ring Functionalization for Modified Reactivity Profiles

Alterations to the aromatic core of 4-Amino-N-ethyl-N-isopropylaniline can be achieved through electrophilic aromatic substitution reactions, leading to derivatives with modified electronic properties and reactivity.

Halogenation and Nitration Studies

The introduction of halogen atoms or nitro groups onto the aromatic ring can significantly influence the electron density and subsequent reactivity of the molecule. The strong activating and ortho-, para-directing effects of the amino and N-alkylamino groups are expected to direct incoming electrophiles to the positions ortho to the primary amino group.

Halogenation: The regioselective halogenation of electron-rich arenes can be challenging due to the high reactivity of the substrates, which can lead to the formation of multiple regioisomers. organic-chemistry.org However, palladium-catalyzed methods for the regioselective chlorination, bromination, and iodination of arene C-H bonds using N-halosuccinimides as oxidants have been developed. organic-chemistry.org These methods can provide products that are complementary to those obtained via conventional electrophilic aromatic substitution. For highly activated systems like anilines and phenols, selective halogenation can be achieved using specific catalysts and conditions. For instance, ammonium (B1175870) chloride has been used to catalyze the selective halogenation of anilines and phenols. researchgate.net In the case of 4-Amino-N-ethyl-N-isopropylaniline, the positions ortho to the primary amino group (positions 3 and 5) are the most likely sites for halogenation due to the combined directing effects of both nitrogen substituents.

Nitration: The direct nitration of anilines with strong acids like a mixture of nitric acid and sulfuric acid can be problematic, often leading to oxidation and the formation of a mixture of isomers due to the protonation of the amino group, which forms a deactivating anilinium ion. semanticscholar.org To achieve more controlled nitration, the primary amino group is often first protected by acylation. For example, the nitration of N1,N4-diacyl-N1,N4-dialkyl-p-phenylenediamines with a mixture of sulfuric acid and fuming nitric acid, followed by deprotection, yields 2-nitro- and 2,6-dinitro-p-phenylenediamine derivatives. google.com A similar strategy could be employed for 4-Amino-N-ethyl-N-isopropylaniline, where acylation of the primary amino group would be followed by nitration, which is expected to occur at the positions ortho to the acetylamino group.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of various electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the aromatic ring allows for the fine-tuning of the electronic properties of the 4-Amino-N-ethyl-N-isopropylaniline framework.

Electron-Donating Groups (EDGs): The existing amino and N-alkylamino groups are strong EDGs. Further introduction of EDGs, such as alkoxy or additional alkyl groups, would further increase the electron density of the aromatic ring, enhancing its reactivity towards electrophiles and potentially shifting its absorption spectrum.

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as cyano (-CN) or sulfonyl (-SO3H) groups, would decrease the electron density of the aromatic ring. This modification would make the aromatic ring less susceptible to electrophilic attack and could be used to modulate the basicity of the amino groups.

Design and Synthesis of Conjugated Systems Incorporating the 4-Amino-N-ethyl-N-isopropylaniline Moiety

The 4-Amino-N-ethyl-N-isopropylaniline core can serve as a building block for the construction of larger conjugated systems, such as azo dyes and conductive polymers.

Azo Dyes: Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (-N=N-). They are typically synthesized through a diazotization-coupling reaction. nih.govunb.ca The primary amino group of 4-Amino-N-ethyl-N-isopropylaniline can be diazotized using sodium nitrite (B80452) in an acidic medium to form a diazonium salt. nih.govnih.gov This reactive intermediate can then be coupled with various electron-rich aromatic compounds (coupling components), such as phenols or anilines, to produce a wide range of azo dyes. nih.govunb.ca The N,N-dialkylamino group at the para position would act as a powerful auxochrome, significantly influencing the color of the resulting dye. For instance, N,N-diethyl-p-phenylenediamine is used in the synthesis of azo dyes. nih.gov Similarly, N,N-dimethyl-p-phenylenediamine can be diazotized and coupled with 8-hydroxyquinoline (B1678124) to form an azo dye ligand. ekb.eg

Conducting Polymers: The incorporation of 4-Amino-N-ethyl-N-isopropylaniline into polymer backbones can lead to materials with interesting electronic and optical properties. One approach is through oxidative polymerization. The chemical or electrochemical oxidative polymerization of anilines is a common method to produce polyaniline, a conducting polymer. researchgate.net The oxidative polymerization of aminodiphenylamines has been shown to produce semiconducting oligomers. nih.gov It is conceivable that 4-Amino-N-ethyl-N-isopropylaniline could undergo similar oxidative polymerization, potentially leading to a polymer with a conjugated backbone. Another strategy is through polycondensation reactions, where the difunctional nature of a derivatized 4-Amino-N-ethyl-N-isopropylaniline (for example, after introducing a carboxylic acid or another reactive group) could be exploited to form polyesters, polyamides, or polyimides. nih.gov

Borane (B79455) Complexes of N-Ethyl-N-isopropylaniline: Synthesis and Reactivity in Organic Reductions

While the focus of this article is on the 4-amino derivative, the corresponding N-Ethyl-N-isopropylaniline (without the 4-amino group) forms a notable and highly reactive borane complex. This adduct, N-Ethyl-N-isopropylaniline–Borane (H3B–NPhEtPri), has been identified as a superior reagent for hydroborations and reductions in organic synthesis. acs.org

The synthesis of this borane adduct is straightforward, and it exists as a liquid at room temperature, making it a convenient reagent to handle. acs.org The reactivity of amine-borane complexes is influenced by the steric and electronic properties of the amine. Less basic aniline derivatives, like N-Ethyl-N-isopropylaniline, form weaker and thus more reactive adducts with borane compared to simple, unhindered alkylamines. orientjchem.org

N-Ethyl-N-isopropylaniline–Borane is highly effective for the hydroboration of a variety of olefins. acs.org The reactions are generally fast, especially in solvents like dioxane. acs.org Furthermore, this complex is a versatile reducing agent for a range of functional groups. It can reduce aldehydes, ketones, carboxylic acids, and aliphatic esters to the corresponding alcohols. acs.org Imines, tertiary amides, and nitriles are reduced to their respective amines. acs.org Notably, it shows selectivity, as acid chlorides, anhydrides, and aromatic carboxylic esters are unreactive under similar conditions, and primary and secondary amides and nitro compounds are also not reduced at room temperature. acs.org

The following table summarizes the reactivity of N-Ethyl-N-isopropylaniline–Borane with various functional groups.

Functional GroupProductReactivity
AldehydesAlcoholsReduced
KetonesAlcoholsReduced
Carboxylic AcidsAlcoholsReduced
Aliphatic EstersAlcoholsReduced
Aromatic EstersNo ReactionUnreactive
Acid ChloridesNo ReactionUnreactive
AnhydridesNo ReactionUnreactive
IminesAminesReduced
Tertiary AmidesAminesReduced
NitrilesAminesReduced
Primary/Secondary AmidesNo ReactionUnreactive
Nitro CompoundsNo ReactionUnreactive

Advanced Spectroscopic and Structural Elucidation of 4 Amino N Ethyl N Isopropylaniline Hydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 4-Amino-N-ethyl-N-isopropylaniline hydrochloride, NMR is pivotal in understanding its tautomeric forms and for the unambiguous assignment of its complex structure.

While this compound is predominantly found in its anilinium form, NMR spectroscopy is a powerful tool to investigate the existence of any potential tautomers and to study dynamic processes such as proton exchange. The presence of the hydrochloride salt implies that the primary amino group is protonated, leading to an ammonium (B1175870) cation. However, proton exchange with the solvent or other species in solution can be monitored by changes in chemical shifts and signal broadening in the ¹H NMR spectrum.

Given the multiple alkyl substituents and the aromatic ring, the ¹H and ¹³C NMR spectra of this compound can exhibit overlapping signals. Two-dimensional (2D) NMR techniques are essential for the definitive assignment of all proton and carbon resonances.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For instance, it would show correlations between the methyl and methylene protons of the ethyl group, and between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the connectivity between the alkyl groups and the aniline (B41778) nitrogen, as well as the attachment of the amino groups to the aromatic ring. For example, correlations would be expected between the N-CH₂ protons of the ethyl group and the aromatic carbons, and between the N-CH proton of the isopropyl group and the aromatic carbons.

While a specific experimental 2D NMR dataset for this compound is not publicly available, the expected chemical shifts can be estimated based on related structures like N-ethyl-N-methylaniline and N,N,4-trimethylaniline.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Amino-N-ethyl-N-isopropylaniline Moiety (Note: These are estimated values based on analogous compounds and general principles. Actual experimental values may vary.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.5110 - 130
N-CH₂ (Ethyl)~3.4~47
CH₃ (Ethyl)~1.1~11
N-CH (Isopropyl)~3.6~49
CH₃ (Isopropyl)~1.2~20
C-NH₂-140 - 150
C-N(Alkyl)₂-145 - 155

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Charge Transfer Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule and is highly sensitive to the electronic structure and the surrounding environment. For derivatives of p-phenylenediamine (B122844), this technique is crucial for studying their chromophoric properties and the formation of colored radical species.

The p-phenylenediamine core of this compound acts as a chromophore. The UV-Vis spectrum of p-phenylenediamine in dimethyl sulfoxide (B87167) shows characteristic absorption bands around 199, 237, and 299 nm. The bands at 199 and 237 nm are attributed to π-π* transitions of the benzene (B151609) ring, while the band at 299 nm is associated with a transition involving the lone pair electrons of the nitrogen atoms and the aromatic π-system researchgate.net. The introduction of N-alkyl groups is expected to cause a bathochromic (red) shift in these absorption bands due to the electron-donating nature of the alkyl groups.

Solvatochromism , the change in the position of absorption bands with varying solvent polarity, provides insight into the change in dipole moment upon electronic excitation. In polar solvents, compounds with a larger dipole moment in the excited state compared to the ground state will exhibit a red shift. The study of solvatochromism in phenylenediamine-derived carbon dots has demonstrated that increasing solvent polarity leads to a red-shift in the photoluminescence peaks, indicating a strong interaction between the chromophore and the solvent molecules acs.org. A similar positive solvatochromism would be expected for the UV-Vis absorption of this compound.

Table 2: Expected UV-Vis Absorption Maxima (λmax) for a Generic N,N-Dialkyl-p-phenylenediamine in Different Solvents (Note: These are representative values and the actual λmax will depend on the specific alkyl groups and solvent.)

SolventPolarityExpected λmax (nm)
HexaneNon-polarShorter Wavelength
DichloromethaneModerately PolarIntermediate Wavelength
AcetonitrilePolar AproticLonger Wavelength
Methanol (B129727)Polar ProticLongest Wavelength

One of the characteristic chemical properties of p-phenylenediamine derivatives is their facile one-electron oxidation to form stable, colored radical cations. This process is of significant interest in various applications, including antioxidant mechanisms and colorimetric analysis.

The formation of the radical cation of 4-Amino-N-ethyl-N-isopropylaniline would result in the appearance of new, strong absorption bands in the visible region of the spectrum. For instance, the radical cation of N,N,N′,N′-tetramethyl-p-phenylenediamine exhibits characteristic absorption bands at approximately 564 nm and 613 nm researchgate.net. Similarly, the radical cation of N,N-diethyl-p-phenylenediamine (DPD) shows strong absorption at 510 nm and 551 nm mdpi.com. It is therefore anticipated that the radical cation of 4-Amino-N-ethyl-N-isopropylaniline would also have distinct absorption maxima in the 500-650 nm range, making its formation and concentration readily quantifiable by UV-Vis spectroscopy. Transient absorption spectroscopy has been used to observe the formation of the radical cation (PPD•+) of similar compounds, which shows a signal around 550 nm ethz.chnih.gov.

Vibrational Spectroscopy (IR, Raman) for Molecular Vibrations and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These "molecular fingerprints" are invaluable for structural confirmation and for studying intermolecular interactions like hydrogen bonding.

In the case of this compound, the vibrational spectra would be dominated by contributions from the substituted benzene ring and the N-alkyl and primary amino groups.

Key expected vibrational modes include:

N-H stretching: The primary amino group (-NH₂) and the protonated ammonium group (-NH₃⁺) will exhibit characteristic stretching vibrations. For a primary aromatic amine, asymmetric and symmetric N-H stretching bands are typically observed between 3300 and 3500 cm⁻¹ researchgate.net. The -NH₃⁺ group will show broader absorptions in the 2800-3200 cm⁻¹ region.

C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and isopropyl groups are found just below 3000 cm⁻¹.

N-H bending: The N-H bending (scissoring) mode of a primary amine is typically found around 1600 cm⁻¹ researchgate.net.

C=C stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-N stretching: The aromatic C-N stretching vibration is expected to be a strong band in the 1250-1350 cm⁻¹ range.

Ring breathing modes: Raman spectroscopy is particularly useful for observing the symmetric ring breathing modes of the benzene ring, which are sensitive to the substitution pattern nih.gov.

The presence of the hydrochloride salt and the potential for hydrogen bonding between the ammonium/amino groups and the chloride anion or solvent molecules can lead to broadening and shifts in the N-H and C-N vibrational bands. A comparative study of the IR and Raman spectra of aniline and its phenylenediamine isomers has provided detailed assignments of their vibrational modes, which serves as a valuable reference for interpreting the spectra of more complex derivatives nih.gov.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound (Note: These are generalized frequency ranges for the functional groups present in the molecule.)

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
N-H Stretch (primary amine)3300 - 3500IR, Raman
N-H Stretch (ammonium)2800 - 3200IR
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 2970IR, Raman
N-H Bend (primary amine)1590 - 1650IR
Aromatic C=C Stretch1450 - 1600IR, Raman
Aromatic C-N Stretch1250 - 1350IR

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is an essential technique for studying chemical species that have one or more unpaired electrons. The oxidation of p-phenylenediamine (PPD) and its N-substituted derivatives, such as 4-Amino-N-ethyl-N-isopropylaniline, can generate stable radical cations. core.ac.uk These radical species are paramagnetic and thus can be characterized by EPR spectroscopy.

The oxidation process involves the removal of one electron from the molecule, typically from one of the nitrogen atoms, to form a radical cation. For N-substituted p-phenylenediamines, the stability of the resulting radical is influenced by the electronic effects of the substituent groups. researchgate.net In the case of 4-Amino-N-ethyl-N-isopropylaniline, the electron-donating nature of the ethyl and isopropyl groups on one nitrogen and the amino group at the para position helps to delocalize the unpaired electron across the aromatic ring and the nitrogen atoms, thereby stabilizing the radical species.

EPR spectra provide critical information about the electronic structure of the radical. The g-value, analogous to the chemical shift in NMR, indicates the environment of the unpaired electron. For organic radicals, g-values are typically close to that of a free electron (approximately 2.0023). u-tokyo.ac.jp Hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (such as ¹⁴N and ¹H), provide information about the distribution of the unpaired electron's spin density within the molecule. Analysis of the hyperfine structure in the EPR spectrum of the 4-Amino-N-ethyl-N-isopropylaniline radical cation would reveal the extent of delocalization and identify the atoms with significant spin density.

Studies on related p-phenylenediamine derivatives have shown that their oxidation products can be characterized using EPR. core.ac.uk For example, the oxidation of PPD in various buffer systems has been studied, and the resulting semiquinone diimine radical cation has been identified. core.ac.uk Similarly, the EPR spectrum of the 4-Amino-N-ethyl-N-isopropylaniline radical would be expected to exhibit complex hyperfine splitting due to interactions with the two nitrogen nuclei, the aromatic protons, and the protons on the alkyl substituents. Theoretical calculations, often used in conjunction with experimental EPR, can aid in the interpretation of complex spectra and provide a detailed map of spin distribution. researchgate.net

Table 1: Expected EPR Parameters for the Radical Cation of 4-Amino-N-ethyl-N-isopropylaniline

Parameter Expected Value/Information Significance
g-value ~2.003 Characteristic of a nitrogen-centered organic radical.
¹⁴N Hyperfine Coupling (aN) Two distinct values Provides insight into the spin density on the primary amino and the tertiary amino nitrogen atoms.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Salts

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique would provide unambiguous structural information for this compound, including bond lengths, bond angles, and torsional angles. Such data are fundamental to understanding the molecule's conformation and the intermolecular interactions that govern its packing in the solid state.

For a hydrochloride salt of an amine, the crystal structure is significantly influenced by hydrogen bonding. In the case of this compound, the protonated tertiary amine nitrogen and the primary amine group can act as hydrogen bond donors. The chloride ion, in turn, acts as a hydrogen bond acceptor. This donor-acceptor network is crucial in stabilizing the crystal lattice.

While the specific crystal structure of this compound is not publicly available, insights can be drawn from the crystal structures of related phenylenediamine salts. nih.gov For instance, the crystal structure of m-phenylenediamine reveals an extensive three-dimensional network established by N–H···N and N–H···π hydrogen bonds. nih.gov It is highly probable that the crystal structure of this compound would also feature a robust hydrogen-bonding network. The primary amino group (-NH₂) and the protonated tertiary ammonium group (-N⁺H(ethyl)(isopropyl)) would likely form strong N-H···Cl⁻ hydrogen bonds. Furthermore, the amino groups could also engage in N-H···N interactions with neighboring molecules, creating a complex and stable supramolecular architecture.

Table 2: Predicted Crystallographic and Hydrogen Bonding Parameters for this compound

Parameter Predicted Feature Rationale/Significance
Crystal System Monoclinic or Orthorhombic Common for organic salts of this type.
Hydrogen Bonding Strong N⁺-H···Cl⁻ and N-H···Cl⁻ interactions The primary forces governing the crystal packing, involving the protonated amine, the primary amine, and the chloride counter-ion.
Intermolecular Interactions π-stacking of aromatic rings Possible, but may be sterically hindered by the N-alkyl groups. nih.gov

Mass Spectrometry Techniques for Fragmentation Analysis and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

For 4-Amino-N-ethyl-N-isopropylaniline, electron ionization (EI) mass spectrometry would induce characteristic fragmentation patterns. The molecular ion (M⁺•) would be observed, and its high-resolution measurement would confirm the molecular formula. The fragmentation of aromatic amines often involves cleavages alpha to the nitrogen atom and reactions involving the aromatic ring. miamioh.edu

The fragmentation of 4-Amino-N-ethyl-N-isopropylaniline can be predicted based on established principles and data from similar structures, such as N-ethyl-N-isopropylaniline. miamioh.edunih.gov The most favorable alpha-cleavage involves the loss of the larger alkyl radical, which in this case would be the isopropyl group (loss of 43 Da), although loss of the ethyl group (loss of 29 Da) is also possible.

Key Predicted Fragmentation Pathways:

Alpha-Cleavage: The primary fragmentation pathway for the tertiary amine is the cleavage of the C-N bond alpha to the nitrogen atom. Loss of an ethyl radical ([M-29]⁺) or an isopropyl radical ([M-43]⁺) would lead to the formation of stable iminium ions. The loss of the larger isopropyl group is often more favorable.

Loss of Alkene: Subsequent fragmentation can occur via the loss of a neutral alkene molecule from the fragment ions.

Ring-related Fragmentation: Cleavage of the aromatic ring or loss of small molecules like HCN can also occur, which is characteristic of aromatic amines. miamioh.edu

Table 3: Predicted Key Mass Fragments for 4-Amino-N-ethyl-N-isopropylaniline (Molecular Weight: 178.28 g/mol )

m/z Value Proposed Fragment Fragmentation Pathway
178 [C₁₁H₁₈N₂]⁺• Molecular Ion (M⁺•)
163 [M - CH₃]⁺ Loss of a methyl radical from the isopropyl group.
149 [M - C₂H₅]⁺ Alpha-cleavage: loss of an ethyl radical.
135 [M - C₃H₇]⁺ Alpha-cleavage: loss of an isopropyl radical.

In addition to structural elucidation, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an excellent tool for reaction monitoring. mdpi.com For instance, the synthesis of 4-Amino-N-ethyl-N-isopropylaniline or its subsequent conversion into other products (e.g., dyes or polymers) could be monitored in real-time. By tracking the disappearance of the reactant's molecular ion peak (m/z 178) and the appearance of product peaks, reaction kinetics and conversion rates can be determined accurately. This is also crucial for identifying the formation of byproducts or degradation products, such as the corresponding quinone derivatives that can form upon oxidation. nih.gov

Computational and Theoretical Chemistry Investigations of 4 Amino N Ethyl N Isopropylaniline Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-Amino-N-ethyl-N-isopropylaniline. These methods provide insights into its geometry, stability, and electronic characteristics at the atomic level.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule such as 4-Amino-N-ethyl-N-isopropylaniline, DFT would be employed to determine its most stable three-dimensional structures, known as conformers. The orientation of the ethyl and isopropyl groups attached to the nitrogen atom, as well as the rotation around the C-N bonds, gives rise to various possible conformations.

A typical DFT study on the conformational preferences would involve:

Geometry Optimization: Starting with various initial guessed structures, the energy of the molecule is minimized with respect to the positions of its atoms. This process identifies local and global energy minima on the potential energy surface, corresponding to stable and the most stable conformers, respectively.

Conformational Analysis: By systematically rotating key dihedral angles (e.g., those involving the N-ethyl and N-isopropyl groups), a potential energy surface can be mapped out. This allows for the identification of all low-energy conformers and the energy barriers between them. Studies on related N,N'-diaryl-N,N'-dimethyl ureas have successfully used DFT to identify stable conformers and compute the barriers for their interconversion.

Thermodynamic Properties: From the optimized geometries, vibrational frequency calculations are performed. These are used to confirm that the structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties such as enthalpy, Gibbs free energy, and entropy for each conformer. This allows for the prediction of the relative populations of conformers at a given temperature.

The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311++G(d,p)) is crucial for obtaining accurate results and is often benchmarked against experimental data or higher-level calculations for similar molecules.

Ab Initio Methods for Electronic Excitation Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are used to study the excited electronic states of molecules. This is critical for understanding a compound's interaction with light, such as its UV-Visible absorption spectrum.

For 4-Amino-N-ethyl-N-isopropylaniline, methods like Time-Dependent Density Functional Theory (TD-DFT) or more sophisticated ab initio methods such as Configuration Interaction (CI) or Coupled Cluster (CC) theory would be used to:

Calculate Vertical Excitation Energies: These calculations predict the energy required to promote an electron from an occupied molecular orbital to an unoccupied one, without allowing for the geometry of the molecule to relax. These energies correspond to the absorption maxima in a UV-Vis spectrum.

Determine Oscillator Strengths: This property indicates the probability of a particular electronic transition occurring, which correlates with the intensity of an absorption band.

Analyze Molecular Orbitals: By examining the molecular orbitals involved in the electronic transitions (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), the nature of the excitation can be characterized (e.g., π→π, n→π). For aniline (B41778) derivatives, these transitions are crucial in determining their photophysical properties.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain experimentally.

Computational Studies of Oxidation Mechanisms

p-Phenylenediamines are known to undergo oxidation, a key reaction in their application as antioxidants and color developers. Computational modeling can map out the step-by-step mechanism of this process. For 4-Amino-N-ethyl-N-isopropylaniline, this would involve:

Modeling Reactants, Intermediates, and Products: The geometries and energies of the starting aniline, potential intermediates (like radical cations), and final products (such as quinone diimines) would be calculated.

Locating Transition States: A transition state is the highest energy point along a reaction pathway. Computational methods are used to find the specific geometry of the transition state connecting reactants to products. The energy of the transition state determines the activation energy of the reaction.

Reaction Coordinate Mapping: By following the vibrational mode corresponding to the reaction (the imaginary frequency at the transition state), the entire path from reactant to product can be traced, confirming the connection between them.

Studies on the electrochemical oxidation of p-phenylenediamine (B122844) have shown that the process can lead to the formation of polymeric films, and quantum-chemical methods have been used to help establish the mechanism leading from the monomer to the polymer. researchgate.net Theoretical calculations on the hydrolysis of PPDs have demonstrated a reaction propelled by proton transfer, which could be similarly modeled for the target compound.

Prediction of Regioselectivity and Stereoselectivity in Reactions

Many reactions involving substituted anilines can yield multiple products (regioisomers or stereoisomers). Computational chemistry can predict which product is most likely to form.

Regioselectivity: For reactions like electrophilic aromatic substitution, the incoming group can attack different positions on the aromatic ring (ortho, meta, or para to the amino group). By calculating the activation energies for the transition states leading to each possible product, the preferred reaction pathway can be identified. Computational studies on substituted anilines and related systems have successfully provided a framework for understanding the reaction pathway and the origin of selectivity. acs.orgnih.govnih.gov

Stereoselectivity: If the reaction can produce different stereoisomers (e.g., enantiomers or diastereomers), the relative energies of the transition states leading to each isomer can be calculated to predict the stereochemical outcome.

For 4-Amino-N-ethyl-N-isopropylaniline, these predictive calculations would be crucial for understanding its reactivity in synthetic applications.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

For 4-Amino-N-ethyl-N-isopropylaniline, the following properties would typically be calculated:

NMR Spectra: Using methods like Gauge-Independent Atomic Orbital (GIAO), the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) can be calculated. These shielding values are then converted into chemical shifts, which can be directly compared with experimental NMR data. DFT calculations have been shown to provide reliable predictions of ¹H and ¹³C NMR chemical shifts for substituted anilines. jmaterenvironsci.comnih.govresearchgate.netresearchgate.net

Vibrational Spectra (IR and Raman): After geometry optimization, vibrational frequency calculations yield the frequencies and intensities of the normal modes of vibration. These correspond to the peaks observed in infrared (IR) and Raman spectra. Comparing the calculated spectrum with the experimental one can aid in the assignment of vibrational modes to specific molecular motions.

This comparison between predicted and experimental data is a critical validation step for the computational model. A good agreement provides confidence that the calculated molecular structure and properties are accurate representations of the real molecule.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to probe the intricate dance of molecules, providing insights into solvent effects and intermolecular interactions at an atomic level. While specific MD simulation studies exclusively targeting 4-Amino-N-ethyl-N-isopropylaniline hydrochloride are not extensively available in the public domain, we can extrapolate from computational investigations of structurally analogous aromatic amines, such as aniline and its derivatives, to understand its likely behavior in a solvent environment. These studies provide a robust framework for discussing the solvation structure and the non-covalent interactions that govern the compound's properties in solution.

MD simulations of aniline in aqueous solutions have revealed a well-defined hydration shell. semanticscholar.orgresearchgate.net It is reasonable to infer that this compound would exhibit a similarly structured solvation environment. The primary amino group is anticipated to act as a hydrogen bond donor, while the nitrogen atom can also act as a hydrogen bond acceptor. nih.gov The presence of the hydrochloride would lead to the protonation of the tertiary amine, creating a positively charged center that strongly interacts with the negative pole of water's dipole.

The aromatic ring itself can participate in weaker hydrogen bonds with water molecules, where the π-electron cloud acts as a diffuse hydrogen bond acceptor. acs.org The ethyl and isopropyl groups, being nonpolar, would induce a local ordering of water molecules, characteristic of hydrophobic hydration.

A hypothetical breakdown of the key intermolecular interactions and their estimated energies, based on studies of similar functional groups, is presented in the table below.

Interaction TypeInteracting GroupsEstimated Interaction Energy (kcal/mol)
Ion-Dipole-NH(C₂H₅)(C₃H₇)⁺ --- OH₂-15 to -25
Hydrogen Bond (Donor)-NH₂ --- OH₂-3 to -6
Hydrogen Bond (Acceptor)-N(H)H --- HOH-2 to -4
π-Hydrogen BondAromatic Ring --- HOH-1 to -3
Hydrophobic Interaction-C₂H₅, -C₃H₇ with surrounding waterVariable (entropic effect)
van der WaalsOverall molecule with solvent-0.5 to -2

The solvent environment can significantly influence the conformational flexibility of the N-ethyl and N-isopropyl groups. MD simulations would likely show a dynamic equilibrium between different rotamers of these alkyl chains, with the solvent potentially favoring conformations that minimize hydrophobic exposure. The presence of a solvent can impact the rate of intramolecular processes. researchgate.net

Analysis of radial distribution functions (RDFs) from a hypothetical MD simulation would provide quantitative insight into the solvation structure. The RDF, g(r), describes the probability of finding a solvent atom at a certain distance from a solute atom. For this compound in water, one would expect to see distinct peaks in the RDFs for water oxygen atoms around the hydrogen atoms of the primary amino group, indicating strong hydrogen bonds. Similarly, a high peak for water hydrogen atoms around the tertiary nitrogen would be expected. The distribution of water molecules around the aromatic ring would be more diffuse. researchgate.net

The following table provides hypothetical peak positions and coordination numbers that could be expected from an RDF analysis of an MD simulation of this compound in water, based on data from similar molecules.

Atom Pair (Solute-Solvent)First Peak Position (Å)Coordination Number (First Solvation Shell)
N(primary amine)-H(water)1.8 - 2.02 - 3
H(primary amine)-O(water)2.7 - 3.01 - 2
N(tertiary amine)-O(water)3.0 - 3.54 - 6
Aromatic C-O(water)3.5 - 4.08 - 12
Alkyl C-O(water)3.8 - 4.510 - 15

Advanced Analytical Methodologies and Chemical Sensing Applications of 4 Amino N Ethyl N Isopropylaniline Hydrochloride

Chromatographic Method Development for High-Resolution Separation and Quantification

Chromatographic techniques are fundamental for the separation and quantification of aniline (B41778) derivatives from complex matrices. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) have been effectively adapted for this purpose.

Gas Chromatography (GC): A method for the determination of the related compound, N-isopropylaniline, in workplace air has been established using GC with a flame ionization detector (FID). In this method, air samples are collected on a silica gel tube, desorbed with acetone (B3395972), and then separated on a DB-WAX column. This technique demonstrates good linearity over a concentration range of 1.40 to 665.0 µg/ml. The method is highly efficient, with a sampling efficiency of 100% and an accuracy between 96% and 99%. The precision of this method ranges from 2.1% to 7.0%, with a minimum detectable concentration of 0.056 mg/m³ for a 7.5 L air sample. rsc.orgresearchgate.net In another approach, GC coupled with mass spectrometry (GC/MS) is used for the determination of p-phenylenediamine (B122844) in hair dyes after its conversion to a stable imine derivative by treatment with benzaldehyde. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of p-phenylenediamine derivatives. A validated HPLC method for determining N-isopropylaniline in the air involves collection on a silicone tube, dissolution in acetonitrile, and detection using a UV detector. researchgate.net This method shows a strong linear relationship in the 0.0–100.0 µg/ml range, with a detection limit of 0.005 µg/ml. researchgate.net For a 3.0 L air sample, the minimum detectable concentration is 1.7x10⁻³ mg/m³. The method's precision is high, with a within-run precision of 2.31%–2.99% and a between-run precision of 3.21%–4.55%. researchgate.net Reverse-phase HPLC methods using columns like Newcrom R1 with a mobile phase of acetonitrile, water, and an acid (phosphoric or formic) are also effective for the separation of N-isopropylaniline. researchgate.net For other p-phenylenediamine derivatives, HPLC with an ODS column and a methanol-water mobile phase, with UV detection at 290 nm, has proven effective. scispace.com

Table 1: Performance Characteristics of Chromatographic Methods for N-isopropylaniline

Parameter Gas Chromatography (GC-FID) rsc.org High-Performance Liquid Chromatography (HPLC-UV) researchgate.net
Linear Range 1.40–665.0 µg/ml 0.0–100.0 µg/ml
Detection Limit 0.056 mg/m³ (in air) 0.005 µg/ml
Accuracy/Recovery 96%–99% 96.2%–101.3%
Precision (RSD) 2.1%–7.0% 2.31%–4.55%
Sampling Efficiency 100% 100%

While 4-Amino-N-ethyl-N-isopropylaniline is not an intrinsically chiral molecule, some related p-phenylenediamine antioxidants, such as 6PPD (N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine), are chiral and exist as enantiomers. Studies have shown that these enantiomers can exhibit enantioselective bioaccumulation in ecosystems. nih.gov For instance, a notable enrichment of (+)-6PPD was observed in crabs and fish, whereas a preferential accumulation of (-)-6PPD was found in birds. nih.gov

The separation of chiral compounds is typically achieved using specialized analytical techniques. nih.gov Chiral HPLC is a primary method, which can be performed in three main ways:

Direct separation using a chiral stationary phase (CSP), such as those based on polysaccharides. nih.gov

Using chiral mobile-phase additives (CMPAs) that form temporary diastereomeric complexes with the enantiomers, allowing for separation on a standard achiral column. nih.gov

Pre-column derivatization with a chiral derivatizing reagent to form stable diastereomers, which can then be separated on an achiral column. nih.gov

Although specific methods for the enantiomeric analysis of 4-Amino-N-ethyl-N-isopropylaniline hydrochloride are not prominently described, the established techniques for other chiral amines and p-phenylenediamine derivatives would be applicable if a chiral variant were to be synthesized or if it were used in a chiral derivatization process.

Electrochemical Methods for Redox Potential Determination and Sensing

Electrochemical methods are highly sensitive and provide valuable information on the redox properties of p-phenylenediamine derivatives. These techniques are also instrumental in the development of chemical sensors.

The electrochemical behavior of p-phenylenediamine (p-PDA) and its derivatives is well-documented. These compounds can be electrochemically oxidized, a property that is central to their detection. Cyclic voltammetry (CV) is a key technique used to study these redox processes. The oxidation of p-PDA on electrodes like glassy carbon can lead to passivation of the electrode surface due to the formation of polymeric films. researchgate.net

The oxidation product of p-PDA, catalyzed by enzymes like horseradish peroxidase in the presence of hydrogen peroxide, is 2,5-diamino-N,N′-di-(4-aminophenyl)-2,5-cyclohexadiene-1,4-diimine. This product exhibits a distinct voltammetric peak, which forms the basis for its detection. researchgate.net The electrochemical properties of these compounds make them suitable for sensitive detection using techniques like differential pulse voltammetry.

Substituted p-phenylenediamines have been successfully incorporated into electrochemical sensors, often acting as redox mediators to facilitate electron transfer between an enzyme and the electrode surface. rsc.orgresearchgate.net For example, N,N′-diphenyl-p-phenylenediamine (DPPD) has been used to create a modified carbon-epoxy electrode for the detection of hydrogen sulfide. researchgate.net In this application, the DPPD forms a film on the electrode surface and enables the sensing of sulfide at the triple phase boundary. researchgate.net

Furthermore, polymers created from phenylenediamine monomers, such as poly(o-phenylenediamine), are used as permselective membranes in biosensor design. researchgate.netresearchgate.netmdpi.com These polymer layers can enhance the selectivity of the sensor by rejecting common electrochemical interferents like ascorbic acid while allowing the target analyte, such as hydrogen peroxide (a product of many oxidase enzymes), to reach the electrode surface. researchgate.netmdpi.com The properties of these polymer films can be tailored by including various modifying agents during the electropolymerization process. researchgate.net Given these applications, this compound could potentially be used either as a redox mediator or as a monomer for creating selective polymer films in novel biosensor applications.

Spectrophotometric and Colorimetric Methods for Chemical Analysis

Spectrophotometric and colorimetric methods offer simple, rapid, and cost-effective means for the determination of p-phenylenediamine and its derivatives. These methods are typically based on oxidation reactions that produce intensely colored products.

The oxidation of p-phenylenediamines leads to the formation of Wurster's salts, which are colored radical cations. nih.gov This color-forming reaction is the basis for several analytical methods. A simple laboratory test for p-PDA derivatives involves treating a sample with acetic acid and potassium persulfate in the presence of an aniline solution, which results in a blue-green color within seconds. rsc.org

More quantitative methods have also been developed. For instance, two validated spectrophotometric methods for p-phenylenediamine in hair dyes use either an alkaline solution of Folin's reagent or a ninhydrin reagent in methanol (B129727), with measurements taken at 453 nm and 431 nm, respectively. nih.gov Another rapid colorimetric method involves the reaction of p-PDA with o-cresol and hydrogen peroxide in the presence of ammonium (B1175870) hydroxide, which produces a violet color that turns bluish-green. researchgate.net This method has a detection limit of 2 mg/L in various biological samples. researchgate.net

A colorimetric assay for detecting p-PDA in henna mixtures utilizes a reaction with resorcinol, hydrochloric acid, copper(II) sulfate, and hydrogen peroxide, which forms a detectable brown dye. nih.gov

Table 2: Summary of Colorimetric Reagents for p-Phenylenediamine Analysis

Reagent System Resulting Color Wavelength (nm)
Folin's Reagent (alkaline) nih.gov Colored product 453
Ninhydrin (methanolic) nih.gov Colored product 431
o-Cresol / H₂O₂ / NH₄OH researchgate.net Violet to Bluish-Green Visual
Resorcinol / H₂O₂ / CuSO₄ nih.gov Brown Visual
Aniline / Potassium Persulfate rsc.org Blue-Green Visual

Mechanism-Based Spectrophotometric Reagents

This compound is a key reagent in spectrophotometric analysis, primarily utilized in oxidative coupling reactions to quantify various analytes, particularly phenols and sulfonamides. The underlying mechanism involves the oxidation of the p-aminoaniline derivative, followed by an electrophilic substitution reaction with a coupler molecule to form a stable, colored dye. The intensity of this color is directly proportional to the concentration of the analyte, which can be measured using a spectrophotometer.

The process is initiated by an oxidizing agent, such as potassium ferricyanide or potassium dichromate, in a solution buffered to a specific pH, often alkaline. epa.gov The oxidizing agent abstracts an electron from the 4-amino-N-ethyl-N-isopropylaniline molecule, transforming it into a reactive electrophilic intermediate, a quinone diimine.

This unstable intermediate readily reacts with a nucleophilic coupler molecule. In the case of phenol analysis, the phenoxide ion (formed in alkaline conditions) acts as the coupler. The quinone diimine undergoes an electrophilic attack on the para-position of the phenoxide ion, resulting in the formation of a colored indophenol dye. The general reaction for the determination of phenols using a similar reagent, 4-aminoantipyrine, proceeds via this oxidative coupling to form a reddish-brown antipyrine dye. epa.gov Similarly, when reacting with other phenolic compounds, stable colored products are formed which can be quantified. researchgate.net This reaction principle is highly sensitive and forms the basis for the colorimetric determination of trace amounts of phenolic compounds in various samples.

A similar mechanism occurs with other classes of compounds, such as sulfonamides. The sulfonamide molecule can also act as a coupler, reacting with the oxidized p-aminoaniline derivative to produce a distinctly colored, water-soluble dye, often violet, with a maximum absorption at a specific wavelength, such as 550 nm. univsul.edu.iq The stability and high molar absorptivity of the resulting dye contribute to the sensitivity and accuracy of the analytical method.

Quantitative Analysis in Complex Chemical Matrices

The application of this compound and similar chromogenic reagents extends to the quantitative analysis of analytes within complex chemical matrices, such as environmental water, wastewater, and biological fluids. univsul.edu.iqimpactfactor.org The robustness of the oxidative coupling reaction allows for the determination of trace levels of contaminants, making it a valuable tool in environmental monitoring and pharmaceutical analysis.

In environmental analysis, this method is frequently employed for the determination of total phenols in water and wastewater samples. impactfactor.org A significant challenge in analyzing such samples is the presence of interfering substances. To mitigate this, a preliminary distillation step is often required to separate the volatile phenolic compounds from the non-volatile impurities in the sample matrix. epa.govimpactfactor.org Following distillation, the sample is treated with the reagent in an alkaline buffer solution, and an oxidizing agent is added to initiate the color-forming reaction. The resulting colored complex can then be measured spectrophotometrically. For enhanced sensitivity, especially at very low concentrations (µg/L levels), a solvent extraction step can be incorporated to concentrate the dye into a smaller volume before measurement. epa.gov

In the pharmaceutical and clinical context, this method has been adapted for the analysis of drugs, such as sulfonamides, in pharmaceutical preparations and biological samples like blood and urine. univsul.edu.iq The high sensitivity of the method allows for the quantification of therapeutic concentrations of these drugs. The success of the analysis in these complex matrices relies on optimizing reaction conditions, including pH, reagent concentrations, and reaction time, to ensure complete color development and minimize interferences from endogenous substances.

Below is a table summarizing the application of a similar reagent, 4-amino-N,N-diethylaniline, for the flow-injection spectrophotometric determination of sulpha drugs.

ParameterSulfadiazineSulfathiazoleSulfamethoxazole
Maximum Absorption (λmax) 550 nm550 nm550 nm
Linear Range (µg/mL) 1-401-402-50
Molar Absorptivity (L mol⁻¹ cm⁻¹) 527048504200
Detection Limit (µg/mL) 0.300.350.63
Recovery Percentage 98.2 - 101.2%98.6 - 100.8%99.1 - 100.5%
Relative Standard Deviation < 0.56%< 0.51%< 0.48%

This data is based on the flow-injection spectrophotometric determination of sulfonamides via oxidative coupling with 4-amino-N,N-diethylaniline. univsul.edu.iq

Capillary Electrophoresis for Aromatic Amine Determination in Environmental Chemistry Research

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and determination of aromatic amines in environmental samples due to its high separation efficiency, short analysis times, and low consumption of reagents and samples. researchgate.net Aromatic amines are a class of compounds of significant environmental concern due to their potential toxicity and carcinogenicity.

The most common mode of CE used for charged analytes like protonated amines is Capillary Zone Electrophoresis (CZE). In CZE, separation is achieved based on the differences in the electrophoretic mobility of the analytes in a buffer-filled capillary under the influence of a high-voltage electric field. Aromatic amines are typically analyzed in an acidic buffer, which ensures they are protonated and carry a positive charge, allowing them to be separated as cations. nih.govnih.gov

For the analysis of neutral or a mixture of charged and neutral aromatic amines, Micellar Electrokinetic Chromatography (MEKC) is employed. nih.govwikipedia.org MEKC is a modification of CE where a surfactant, such as sodium dodecyl sulfate (SDS) or cetyltrimethylammonium bromide (CTAB), is added to the buffer at a concentration above its critical micelle concentration. nih.govwikipedia.org This results in the formation of micelles, which act as a pseudo-stationary phase. Separation is then based on the differential partitioning of the analytes between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. wikipedia.org This hybrid technique combines the principles of electrophoresis and chromatography, enabling the separation of a wide range of compounds.

Various detection methods can be coupled with CE for the analysis of aromatic amines. Amperometric detection offers high sensitivity for electroactive compounds, with detection limits often in the low microgram-per-liter (µg/L) range. nih.govnih.gov Fluorescence detection can also be used, often after derivatizing the amines with a fluorescent tag like fluorescamine, which provides comparable sensitivity and high specificity. nih.gov

The following table summarizes typical conditions and performance metrics for the determination of various aromatic amines in water samples using Capillary Zone Electrophoresis with amperometric detection.

ParameterValue / Condition
Separation Mode Capillary Zone Electrophoresis (CZE)
Buffer 0.16 mol/L Na₂HPO₄-citric acid
pH 4.6
Separation Voltage Not Specified
Detection Amperometric at carbon disk electrode
Analysis Time < 23 minutes
Analyte Detection Limit (mol/L)
2,3-diaminonaphthalene1.0 x 10⁻⁷
Aniline3.3 x 10⁻⁸
o-phenylenediamine5.0 x 10⁻⁸
p-chloroaniline1.3 x 10⁻⁷

This data is based on the CZE-amperometric detection method for aromatic amines in water samples. nih.gov

Applications of 4 Amino N Ethyl N Isopropylaniline Hydrochloride in Materials Science and Industrial Chemical Processes

Role as a Precursor in Specialty Chemical Synthesis

4-Amino-N-ethyl-N-isopropylaniline hydrochloride serves as a versatile precursor in the synthesis of a variety of specialty chemicals. Its chemical structure, featuring a primary aromatic amine, a tertiary aliphatic amine, and an isopropyl group, offers multiple reactive sites for the construction of more complex molecules. This makes it a valuable intermediate in the production of dyes, pigments, and advanced organic materials.

Intermediate in Dye and Pigment Chemistry (Focus on Chemical Mechanisms)

The primary aromatic amino group in 4-Amino-N-ethyl-N-isopropylaniline is the key functional group that allows its use as an intermediate in the synthesis of azo dyes. The general mechanism involves two main steps: diazotization and azo coupling.

Diazotization: The synthesis of azo dyes begins with the diazotization of a primary aromatic amine. In this reaction, the this compound is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). The primary amino group is converted into a diazonium salt. The presence of the hydrochloride salt of the amine is advantageous as it provides the acidic conditions necessary for the reaction.

The mechanism proceeds via the formation of the nitrosonium ion (N≡O⁺) from nitrous acid in the acidic medium. The lone pair of electrons on the nitrogen of the primary amino group attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion (-N₂⁺).

Azo Coupling: The resulting diazonium salt is an electrophile and can react with an electron-rich coupling component in an electrophilic aromatic substitution reaction. The coupling component is typically a phenol, a naphthol, or another aromatic amine. The diazonium ion attacks the activated aromatic ring of the coupling component, usually at the para position to the activating group, to form an azo compound, which is characterized by the -N=N- functional group. This azo group is a chromophore that imparts color to the molecule.

The specific properties of the resulting dye, such as its color, solubility, and fastness, can be tailored by the choice of the coupling component and by the substituents on both the diazonium salt precursor and the coupling agent. The N-ethyl and N-isopropyl groups on the aniline (B41778) ring of the parent compound can influence the electron density of the aromatic ring and, consequently, the reactivity of the diazonium salt and the color of the final dye.

Table 1: General Steps in Azo Dye Synthesis using this compound

StepReactionReagents and ConditionsIntermediate/Product
1DiazotizationSodium nitrite (NaNO₂), Hydrochloric acid (HCl), 0-5 °C4-(N-ethyl-N-isopropylamino)benzenediazonium chloride
2Azo CouplingElectron-rich coupling component (e.g., phenol, naphthol, aromatic amine)Azo dye

Building Block for Advanced Organic Materials

The unique molecular structure of this compound makes it a promising building block for the synthesis of advanced organic materials. Its aromatic nature, combined with the presence of amino groups, allows for its incorporation into conjugated polymer systems.

For instance, it can be used in the synthesis of substituted polyanilines. Polyaniline is a well-known conducting polymer, and its properties can be tuned by introducing substituents onto the aniline monomer. The ethyl and isopropyl groups on the nitrogen atom can enhance the solubility of the resulting polymer in common organic solvents, which is a significant advantage for processability and the formation of thin films for electronic devices. The primary amino group provides a site for polymerization, typically through oxidative coupling.

Furthermore, the molecule can be chemically modified to introduce other functional groups, expanding its utility as a monomer for various types of polymers with tailored properties for applications in organic electronics, sensors, and smart materials.

Integration into Polymeric Materials and Functional Coatings

This compound can be integrated into polymeric materials and functional coatings to impart specific properties. This can be achieved either by using it as a monomer or as a cross-linking agent.

Monomer or Cross-linking Agent in Polymer Synthesis

As a monomer, 4-Amino-N-ethyl-N-isopropylaniline can undergo polymerization through its primary amino group to form a substituted polyaniline, as mentioned earlier. The polymerization can be initiated chemically or electrochemically. The resulting polymer would possess a unique combination of properties derived from the polyaniline backbone and the N-alkyl substituents.

The presence of two distinct amino functionalities (one primary aromatic and one tertiary aliphatic) also opens up the possibility of its use as a cross-linking agent. Cross-linking is a process that connects polymer chains, leading to the formation of a three-dimensional network. This process generally improves the mechanical strength, thermal stability, and chemical resistance of the polymer. Aromatic amines are commonly used as curing agents for epoxy resins. The primary amino group of 4-Amino-N-ethyl-N-isopropylaniline can react with the epoxide groups of the resin, initiating the cross-linking process. The tertiary amine can also potentially catalyze the curing reaction.

Table 2: Potential Roles in Polymer Synthesis

RolePolymer SystemReactive Site(s)Resulting Property Enhancement
MonomerPolyanilinesPrimary amino groupImproved solubility, tunable electronic properties
Cross-linking AgentEpoxy resins, PolyurethanesPrimary amino groupIncreased mechanical strength, thermal stability

Enhancing Optical or Electronic Properties of Materials

The incorporation of 4-Amino-N-ethyl-N-isopropylaniline moieties into a polymer backbone can significantly influence the optical and electronic properties of the material. The aniline core is an electroactive unit, and its presence in a conjugated polymer chain contributes to the material's ability to conduct electricity upon doping. The N-alkyl groups can affect the polymer's conformation and packing, which in turn influences its electronic band structure and conductivity.

In terms of optical properties, polymers containing aniline derivatives can exhibit interesting photoluminescent and nonlinear optical (NLO) properties. The extended π-conjugation in such polymers can lead to strong absorption in the UV-visible region and the potential for fluorescence. The introduction of specific substituents can be used to tune the emission wavelength and quantum efficiency. The non-centrosymmetric nature that can arise from the incorporation of such monomers can also lead to second-order NLO effects, which are useful in applications such as frequency doubling of light.

Catalytic Applications and Ligand Design in Organometallic Chemistry

The nitrogen atoms in this compound possess lone pairs of electrons, making them potential donor atoms for coordination with metal ions. This allows the molecule to act as a ligand in the formation of organometallic complexes.

The primary amino group and the tertiary amino group can coordinate to a metal center, potentially acting as a bidentate ligand. The nature of the coordination can be influenced by the reaction conditions and the specific metal ion. The resulting metal complexes can exhibit catalytic activity in various organic transformations. For example, complexes of transition metals with aniline-based ligands have been explored as catalysts for cross-coupling reactions, hydrogenations, and oxidations.

The design of the ligand is crucial for controlling the reactivity and selectivity of the metal catalyst. The steric and electronic properties of the N-ethyl and N-isopropyl groups can influence the coordination geometry around the metal center and the accessibility of the catalytic site. By systematically modifying the aniline-based ligand, it is possible to fine-tune the performance of the catalyst for a specific application.

Development of N-Containing Ligands for Transition Metal Catalysis

The presence of two nitrogen atoms with available lone pairs of electrons makes 4-Amino-N-ethyl-N-isopropylaniline a candidate for use as a ligand or a precursor for more complex ligands in transition metal catalysis. Aromatic amines and diamines are well-established building blocks for the synthesis of ligands that can coordinate with a variety of transition metals, influencing the catalytic activity and selectivity of the resulting complexes.

One common approach to utilizing diamines like p-phenylenediamine (B122844) is through the synthesis of Schiff base ligands. These are typically formed by the condensation reaction of the amine groups with aldehydes or ketones. For instance, Schiff bases derived from the reaction of p-phenylenediamine with salicylaldehyde (B1680747) have been used to create complexes with transition metals such as Co(II), Mn(II), Cu(II), and Zn(II). jocpr.com These complexes often exhibit defined geometries, such as octahedral or tetrahedral, which are crucial for their catalytic function. jocpr.com Similarly, Schiff base complexes derived from p-phenylenediamine and acetylacetone (B45752) have been synthesized with Cu(II), Ni(II), Co(II), Zn(II), Cr(III), and Fe(III). ekb.eg

It is plausible that 4-Amino-N-ethyl-N-isopropylaniline could be employed in a similar fashion to generate novel Schiff base ligands. The ethyl and isopropyl substituents on one of the nitrogen atoms would introduce specific steric and electronic effects, potentially leading to metal complexes with unique catalytic properties. These properties could find applications in various organic transformations. For example, chiral Cu(II) and Ni(II) salen complexes, which are structurally related to Schiff base complexes, have shown catalytic activity in asymmetric C-α alkylation reactions of α-amino acids. nih.gov

Furthermore, p-phenylenediamine itself has been used as a ligand in the synthesis of multifunctional transition metal complexes. For example, complexes of Ni(II), Co(II), Cd(II), and Zn(II) have been prepared with both 1,1-dicyanoethylene-2,2-dithiolate and p-phenylenediamine as ligands, exhibiting interesting luminescent and electrical properties. asianpubs.org The substitution pattern of 4-Amino-N-ethyl-N-isopropylaniline could modulate these properties, opening avenues for new materials with tailored electronic characteristics.

The following table summarizes examples of transition metal complexes synthesized from p-phenylenediamine and related derivatives, highlighting the potential for this compound in this field.

Ligand PrecursorMetal Ion(s)Resulting Complex TypePotential Application
p-Phenylenediamine and SalicylaldehydeCo(II), Mn(II), Cu(II), Zn(II)Schiff Base ComplexCatalysis
p-Phenylenediamine and AcetylacetoneCu(II), Ni(II), Co(II), Zn(II), Cr(III), Fe(III)Schiff Base ComplexCatalysis
o-Phenylenediamine and Salicylaldehyde DerivativesPd(II)Schiff Base ComplexCatalysis
p-Phenylenediamine and 1,1-dicyanoethylene-2,2-dithiolateNi(II), Co(II), Cd(II), Zn(II)Mixed-Ligand ComplexLuminescent and Electronic Materials
p-Phenylenediamine N,N-butan-3-one oximeNi(II), Pd(II), Pt(II), Cu(II), Co(II)Oxime ComplexCatalysis

Investigation of its Role in Specific Reduction and Oxidation Catalysis

The redox-active nature of the p-phenylenediamine core is central to its potential applications in catalysis, acting either as a catalyst itself or as a mediator in catalytic cycles. These compounds can undergo oxidation to form semiquinonedi-imines and quinonedi-imines, a property that can be harnessed in various chemical processes. nih.govresearchgate.net

Role in Oxidation Catalysis:

Substituted p-phenylenediamines can be catalytically oxidized. For instance, the oxidation of phenylenediamines to their corresponding quinonediimines can be achieved by reacting them with oxygen in the presence of a modified activated carbon catalyst. researchgate.net The electrochemical oxidation of N,N-dialkyl-p-phenylenediamines has also been studied, demonstrating the formation of quinone-imines which can then react with nucleophiles. researchgate.netsid.ir This reactivity suggests that 4-Amino-N-ethyl-N-isopropylaniline could participate in catalytic oxidation reactions, potentially acting as an oxygen acceptor or transferring electrons in a catalytic cycle. The ethyl and isopropyl groups would likely influence the redox potential and the stability of the resulting oxidized species.

Role in Reduction Catalysis:

Conversely, p-phenylenediamine derivatives can also act as reducing agents in catalytic systems. For example, N-phenyl-p-phenylenediamine has been used to assist in the microwave-assisted reduction of a platinum catalyst for proton exchange membrane fuel cells (PEMFCs). wikipedia.org In this process, the p-phenylenediamine derivative is converted to an emeraldine (B8112657) base state during the redox reaction. wikipedia.org Similarly, poly(p-phenylenediamine) has been used as a reducing agent for the preparation of platinum catalysts. mdpi.com This suggests that 4-Amino-N-ethyl-N-isopropylaniline could be employed in the synthesis of metal nanoparticles and other catalytic materials by reducing metal precursors.

The ability of p-phenylenediamines to be both oxidized and reduced makes them interesting candidates for redox mediators in catalytic cycles. The specific substituents on the nitrogen atoms can be tailored to fine-tune the redox properties for specific applications. The table below provides examples of the involvement of p-phenylenediamine derivatives in redox processes.

p-Phenylenediamine DerivativeProcessRole of the DerivativeApplication
N-Phenyl-p-phenylenediamineMicrowave-assisted reduction of Pt catalystReducing agentFuel Cells
Poly(p-phenylenediamine)Microwave-assisted preparation of Pt catalystReducing agentFuel Cells
p-PhenylenediaminesOxidation with oxygen and activated carbon catalystSubstrate for catalytic oxidationSynthesis of Quinonediimines
N,N-dialkyl-p-phenylenediaminesElectrochemical oxidationPrecursor to reactive quinone-iminesOrganic Synthesis

Applications in Advanced Photographic and Imaging Technologies (Focus on Chemical Processes, not product application)

One of the most significant industrial applications of N,N-dialkyl-p-phenylenediamine derivatives is in color photography as color developing agents. photrio.comcolor-developer.com The chemical process of color development hinges on the oxidation of the developing agent in the presence of exposed silver halide crystals. The oxidized form of the developer then reacts with color couplers to form dyes, creating the final color image.

The general mechanism of color development involves the following steps:

Reduction of Silver Halide: The color developing agent, a substituted p-phenylenediamine, donates an electron to a silver ion in an exposed silver halide crystal, reducing it to metallic silver. This forms the basis of the photographic image.

Oxidation of the Developer: In this process, the p-phenylenediamine derivative is oxidized to a quinonediimine.

Dye Formation: The highly reactive quinonediimine then diffuses a short distance and reacts with a color coupler molecule present in the photographic emulsion. This coupling reaction forms a dye. Different types of couplers are used in different layers of the film to produce the cyan, magenta, and yellow dyes that make up the full-color image.

The structure of the N-alkyl substituents on the p-phenylenediamine has a profound effect on the properties of the developing agent and the resulting dyes. A series of color developing agents, commonly designated as CD-1, CD-2, CD-3, and CD-4, have been developed with different substituents to optimize various properties. photrio.comquora.com

CD-1 (N,N-Diethyl-p-phenylenediamine): One of the earliest color developers. color-developer.com

CD-2 (4-(N,N-Diethyl)-2-methyl-p-phenylenediamine): The addition of a methyl group on the ring improves the stability of the formed dyes. quora.com

CD-3 (N-Ethyl-N-(methanesulfonamidoethyl)-2-methyl-p-phenylenediamine): This developer has lower activity and is less likely to cause contact dermatitis. The larger substituent helps to protect the formed dye, increasing its stability. photrio.com

CD-4 (4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine): This is a highly active and polar developing agent. wikipedia.orgphotrio.comquora.com

This compound is structurally similar to these commercial color developers. The presence of the ethyl and isopropyl groups on one of the nitrogen atoms would influence its properties as a developing agent. The size and electronic nature of these alkyl groups would affect:

Reactivity: The rate of reaction with the silver halide and the subsequent coupling with the dye-forming couplers.

Dye Stability: The structure of the final dye molecule, which can impact its stability to light and heat.

Color Purity: The specific hue of the dye formed, as the substituents can influence the absorption spectrum of the final dye molecule.

The following table compares the structures of some common color developing agents with the subject compound.

Developing AgentStructure of Substituents on the Amine NitrogenKey Properties
CD-1Two ethyl groupsEarly color developer
CD-3One ethyl group and one methanesulfonamidoethyl groupLower activity, higher dye stability
CD-4One ethyl group and one hydroxyethyl (B10761427) groupHigh activity, high polarity
4-Amino-N-ethyl-N-isopropylaniline One ethyl group and one isopropyl group Properties to be inferred (likely a balance of reactivity and stability)

Based on this comparison, it can be inferred that 4-Amino-N-ethyl-N-isopropylaniline would function as a color developing agent, with its performance characteristics being a subject of empirical investigation in photographic science.

Environmental Fate and Chemical Degradation Pathways of 4 Amino N Ethyl N Isopropylaniline Hydrochloride in Abiotic Systems

Photodegradation Mechanisms and Photostability Studies

Photodegradation, the breakdown of chemical compounds by light, is a significant pathway for the transformation of aromatic amines in the environment. The photostability of 4-Amino-N-ethyl-N-isopropylaniline hydrochloride is influenced by its molecular structure and the presence of chromophoric groups that can absorb ultraviolet (UV) radiation.

Exposure to UV radiation can induce photochemical reactions in aromatic amines like this compound. The absorption of UV energy can excite the molecule to a higher energy state, leading to the cleavage of chemical bonds and the formation of reactive intermediates. For p-phenylenediamine (B122844) (PPD) derivatives, photolysis can be a rapid degradation process in sunlit surface waters. industrialchemicals.gov.au The primary degradation half-lives of PPDs can be as short as a few hours under sunlight irradiation. industrialchemicals.gov.au The molecular structure, with its amino groups and aromatic ring, is susceptible to photo-induced transformations. The energy from UV radiation can lead to the homolytic or heterolytic cleavage of C-N or N-H bonds, initiating a cascade of degradation reactions.

While specific photodegradation products of this compound are not extensively documented in the available literature, studies on analogous p-phenylenediamine compounds provide insights into potential transformation products. The photolysis of PPDs can lead to the formation of various intermediates and final products through complex reaction pathways. For instance, the photooxidation of other aromatic amines can result in the formation of quinoneimines, benzoquinones, and polymeric products. core.ac.ukcir-safety.org In the presence of other substances, such as chloromethanes, photochemical reactions of primary aromatic amines have been shown to yield products like azobenzene (B91143) and aminodiphenylamines. researchgate.net It is plausible that the photodegradation of this compound would follow similar pathways, leading to the formation of oxidized and coupled products.

Oxidative Degradation in Aqueous and Atmospheric Environments

Oxidative degradation is a key transformation process for aromatic amines in both aquatic and atmospheric systems. The presence of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), can lead to the rapid degradation of these compounds.

Hydroxyl radicals are highly reactive oxidants that play a crucial role in the degradation of organic pollutants. The reaction of aromatic amines and diamines with hydroxyl radicals has been shown to proceed via the addition of the •OH radical to the aromatic ring, followed by the formation of cation radicals. acs.org This one-electron oxidation is a key initial step in the degradation pathway. acs.org Studies on N,N-disubstituted p-phenylenediamines indicate that the rate of reaction with oxidizing agents is influenced by the nature of the alkyl groups, with a positive inductive effect generally increasing the reaction rate. researchgate.net Therefore, the ethyl and isopropyl groups on the nitrogen atom of this compound are expected to influence its reactivity with hydroxyl radicals. The oxidation of p-phenylenediamine in the presence of hydrogen peroxide has been shown to generate hydroxyl radicals, which can then contribute to further oxidative stress and DNA damage in biological systems. nih.govresearchgate.net

The kinetics of the oxidation of aromatic amines by hydroxyl radicals are typically fast, with rate constants indicating rapid degradation in environments where these radicals are present. rsc.orgresearchgate.net The oxidation pathways of p-phenylenediamines can be complex, leading to a variety of monomeric, dimeric, and polymeric products. core.ac.uk The initial oxidation to a semiquinonediimine radical cation is a key step, and the stability of this intermediate can influence the subsequent reaction pathways. researchgate.net The deamination of oxidized N,N'-dialkyl-aryldiamines is one possible reaction pathway. core.ac.uk The final products of oxidation can include benzoquinone diimine and Bandrowski's Base, particularly in the context of hair dye applications where strong oxidizing agents are used. core.ac.uk

Hydrolytic Stability under Various pH Conditions

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The hydrolytic stability of this compound is expected to be dependent on the pH of the aqueous environment.

Recent research on the hydrolysis of p-phenylenediamine antioxidants has shown that the C-N bond is susceptible to cleavage. acs.orgnih.gov The hydrolysis half-life of these compounds can vary significantly, from hours to days, depending on their molecular structure and the pH of the solution. nih.gov Hydrolysis preferentially targets the aromatic secondary amine nitrogen with the strongest proton affinity and the carbon atom of the C-N bond with the highest susceptibility to nucleophilic attack. acs.org The rate of hydrolysis is influenced by N-protonation and is complemented by nucleophilic substitution at the carbon atom. acs.org

For p-phenylenediamine derivatives, the hydrolysis half-lives around a neutral pH (6.0-7.7) have been reported to range from 2.2 hours to 47 days. nih.gov Given that this compound is a salt, its dissolution in water will result in an acidic solution, which could influence its hydrolytic stability. Generally, the stability of aromatic amines can be pH-dependent, with increased degradation rates observed under certain acidic or alkaline conditions. The specific hydrolysis products of this compound would likely involve the cleavage of the N-ethyl or N-isopropyl groups, or the cleavage of the bond between the nitrogen and the aromatic ring.

Degradation Pathway Key Reactants/Conditions Potential Transformation Products Influencing Factors
Photodegradation UV RadiationQuinoneimines, Benzoquinones, Polymeric productsWavelength of light, Presence of photosensitizers
Oxidative Degradation Reactive Oxygen Species (e.g., •OH)Cation radicals, Semiquinonediimine, Oxidized dimers and polymersConcentration of oxidants, pH, Temperature
Hydrolysis WaterCleavage of N-alkyl groups, Aromatic ring cleavage productspH, Temperature

Adsorption and Desorption Behavior on Inanimate Surfaces

The primary mechanisms controlling the adsorption of aniline (B41778) derivatives in soil and sediment include ion exchange, covalent bonding, and hydrophobic interactions. nih.govnih.gov The presence of an amino group in the 4-position, along with N-alkylation, suggests that this compound will exhibit complex adsorption behavior. As a hydrochloride salt, it will be present in its protonated (cationic) form in aqueous solutions, particularly at acidic to neutral pH. This cationic nature makes ion exchange a primary mechanism for its adsorption onto negatively charged surfaces of clay minerals and organic matter. nih.gov

Studies on substituted anilines have shown that they can be strongly adsorbed to soil components, with limited desorption, leading to the formation of bound residues. nih.gov The sorption process for anilines is often characterized by an initial, rapid, and reversible phase, which is thought to involve the formation of imine linkages with carbonyl groups in humic substances. This is followed by a slower, less reversible reaction. The formation of covalent bonds can result in the irreversible binding of the aniline derivative to the soil matrix.

The nature of the inanimate surface plays a critical role in the extent of adsorption. Soils and sediments with higher organic matter content and a greater fraction of clay minerals, particularly expanding clays (B1170129) like montmorillonite, are expected to exhibit a higher adsorption capacity for cationic aromatic amines. nih.gov The organic carbon content and specific surface area of the soil are often positively correlated with the adsorption capacity for anilines. researchgate.net

The desorption of anilines from soil and sediment is often found to be hysteretic, meaning that the compound is more strongly retained than predicted from the adsorption phase. This limited desorption suggests that once sequestered, this compound may have low mobility and bioavailability in the environment.

The following table summarizes the expected influence of various environmental factors on the adsorption and desorption of this compound, based on the known behavior of related aniline compounds.

FactorInfluence on AdsorptionInfluence on DesorptionRationale
Soil Organic Matter Increased adsorptionDecreased desorptionProvides hydrophobic domains and cation exchange sites. researchgate.net
Clay Content Increased adsorptionDecreased desorptionClay minerals offer cation exchange sites for the protonated amine. nih.gov
pH pH-dependentpH-dependentLower pH increases the cationic form, enhancing ion exchange. nih.gov
Ionic Strength Decreased adsorptionIncreased desorptionCompetition from other cations for binding sites. nih.gov

Detailed research findings on the adsorption isotherms (e.g., Freundlich or Langmuir models) for this compound are necessary to quantify its partitioning behavior in various abiotic systems. Such studies would provide crucial parameters for environmental fate modeling and risk assessment.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Insights

The academic contributions of p-phenylenediamines are significant and span several fields, primarily in polymer science, dye chemistry, and as antioxidants. These contributions provide a framework for understanding the potential insights that 4-Amino-N-ethyl-N-isopropylaniline hydrochloride could offer.

Substituted p-phenylenediamines are fundamental precursors to high-performance polymers, such as aramids like Kevlar, due to their ability to form strong, rigid polymer chains. wikipedia.org They are also central to the formulation of permanent hair dyes, where they act as primary intermediates that undergo oxidation to form color. wikipedia.org Furthermore, their antioxidant properties are widely utilized in the rubber industry to protect against degradation from ozone and heat. nih.gov

The introduction of N-ethyl and N-isopropyl groups in this compound is likely to influence these established applications in several ways. These alkyl groups can increase the solubility of the compound in organic solvents, which could be advantageous in certain polymerization processes and formulations. The steric hindrance introduced by the isopropyl group may also affect the rate and selectivity of its chemical reactions, a factor that could be exploited in synthetic chemistry. Moreover, the electronic effects of the alkyl groups can modulate the redox potential of the molecule, potentially enhancing its antioxidant capabilities or altering its color-forming properties in dye applications.

A key insight is that the specific substitution pattern of this compound offers a tunable platform. By modifying the alkyl groups on the nitrogen atom, researchers can systematically alter the compound's properties to suit specific applications, a concept that is central to modern materials science and drug discovery. nbinno.com

Table 1: Comparison of Properties of p-Phenylenediamine (B122844) and a Hypothetical Substituted Derivative

Propertyp-Phenylenediamine (PPD)4-Amino-N-ethyl-N-isopropylaniline
Molecular Weight 108.14 g/mol 178.28 g/mol
Solubility in Water SolublePotentially lower
Solubility in Organic Solvents LowPotentially higher
Reactivity HighPotentially moderated by steric hindrance
Antioxidant Potential GoodPotentially enhanced

Unexplored Areas and Emerging Research Avenues for this compound

The unique structure of this compound opens up several unexplored research avenues.

Advanced Polymer Synthesis: A significant area for future research is its application as a monomer in the synthesis of novel polyamides, polyimides, and polyurethanes. The presence of the N-alkyl groups could disrupt polymer chain packing, leading to materials with increased flexibility, lower crystallinity, and improved processability. Investigating the thermal and mechanical properties of polymers derived from this monomer could lead to the development of new high-performance materials.

Next-Generation Antioxidants: While PPDs are effective antioxidants, their environmental and health impacts are a growing concern. nih.gov Research into the antioxidant efficacy of this compound and its degradation products is a critical unexplored area. The specific alkyl substitutions may alter its environmental persistence and toxicological profile, potentially leading to the design of more environmentally benign antioxidants.

Organic Electronics: The electron-rich aromatic core of this compound suggests potential applications in organic electronics. Its electrochemical properties, including its oxidation potential and the stability of the resulting radical cations, are yet to be explored. This research could lead to its use in the development of new conductive polymers, charge-transporting materials for organic light-emitting diodes (OLEDs), or as a component in redox-flow batteries.

Biochemical and Medicinal Chemistry: Aniline (B41778) derivatives are prevalent in many pharmaceuticals. drugdiscoverytrends.com The potential biological activity of this compound remains an open field of study. Its structural similarity to other bioactive amines suggests that it could be a valuable scaffold for the development of new therapeutic agents. Isosteric replacement of known aniline-based drugs with this derivative could lead to compounds with improved pharmacokinetic properties. acs.org

Potential for Development of Novel Chemical Tools and Methodologies Based on this Compound

The reactivity and structure of this compound also present opportunities for the development of new chemical tools and methodologies.

Analytical Reagents: The primary amino group can be readily derivatized, making this compound a potential reagent for analytical chemistry. For instance, it could be used as a chromogenic or fluorogenic labeling agent for the detection and quantification of aldehydes or other carbonyl-containing compounds in biological and environmental samples. Its electrochemical activity also suggests its potential use in the development of novel sensors.

Synthetic Building Blocks: In organic synthesis, this compound can serve as a versatile building block. The differential reactivity of its two amino groups—one primary and one tertiary—allows for selective chemical transformations. This could be exploited in the synthesis of complex heterocyclic compounds or as a precursor for novel ligands in catalysis. The development of synthetic methodologies that leverage this differential reactivity is a promising area of research. uva.nl

Probes for Mechanistic Studies: The compound could be used as a molecular probe to study reaction mechanisms involving aromatic amines. For example, its N-alkyl groups provide a handle to investigate the influence of steric and electronic effects on reaction pathways in processes such as polymerization, oxidation, and electrophilic aromatic substitution.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 4-Amino-N-ethyl-N-isopropylaniline hydrochloride in oxidative stress studies?

  • Answer : UV-Vis spectrophotometry at 505 nm is the primary method. The compound forms a stable radical cation upon reaction with hydroperoxyl radicals, with absorbance proportional to oxidative stress levels . For standardization, prepare stock solutions in degassed acidic buffers (e.g., pH 4.0) to minimize premature oxidation. Validate linearity across 0.1–10 µM and confirm specificity using blank matrices.

Q. How should researchers prepare standardized stock solutions for experimental consistency?

  • Answer : Dissolve the compound in degassed 0.1 M HCl or acetate buffer (pH 4.0) to prevent autoxidation. Filter through a 0.22 µm membrane and quantify purity via absorbance at 255 nm (λmax) . Store aliquots at -20°C, shielded from light, and revalidate concentration after thawing using a molar extinction coefficient (ε) derived from calibration curves.

Q. What synthetic routes yield high-purity this compound for analytical standards?

  • Answer : A two-step alkylation of 4-aminophenol with ethyl and isopropyl halides, followed by HCl salt precipitation. Purify via recrystallization from ethanol/water (3:1 v/v) and confirm purity (≥98%) by HPLC using a C18 column with UV detection at 255 nm .

Advanced Research Questions

Q. How does the compound’s stability vary under different storage conditions, and what validation parameters ensure long-term integrity?

  • Answer : Stability studies show no degradation at -20°C for ≥5 years . For validation, monitor:

  • Purity : HPLC area normalization (threshold: ±2% deviation).
  • Degradation products : LC-MS screening for oxidized byproducts (e.g., quinone derivatives).
  • Water content : Karl Fischer titration (≤5% loss on drying).
    Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf-life.

Q. What strategies mitigate matrix interference in biological samples during oxidative stress assays?

  • Answer :

  • Sample pretreatment : Use solid-phase extraction (SPE) with mixed-mode cartridges to remove proteins and lipids.
  • Interference testing : Spike recovery experiments in plasma/urine (target: 85–115% recovery).
  • Parallel controls : Include blanks with catalase (to scavenge H2O2) or superoxide dismutase (for O2•−) to confirm specificity .

Q. What mechanistic evidence supports the compound’s role as a radical cation generator in oxidative assays?

  • Answer : The tertiary amine groups undergo one-electron oxidation by hydroperoxyl radicals (HO2•), forming a long-lived radical cation detectable at 505 nm. Electron paramagnetic resonance (EPR) studies confirm the radical’s stability over 30 minutes, enabling reproducible quantification .

Q. How can researchers optimize experimental design to resolve contradictory data in oxidative stress models?

  • Answer :

  • Standardize reaction conditions : Fix pH (4.0–5.5), temperature (25°C), and incubation time (10–15 min).
  • Calibrate with reference oxidants : Use H2O2 or tert-butyl hydroperoxide to generate dose-response curves.
  • Cross-validate : Compare results with alternative methods (e.g., dichlorofluorescein assay) to rule out artifact interference .

Methodological Tables

Table 1 : Key Physicochemical Properties for Experimental Design

PropertyValueReference
Molecular Weight381.4 g/mol
λmax (UV-Vis)255 nm (neutral), 505 nm (radical cation)
Purity Threshold≥98% (HPLC)
Storage Stability≥5 years at -20°C

Table 2 : Validation Parameters for Oxidative Stress Assays

ParameterAcceptable RangeMethod
Linearity (R²)≥0.998UV-Vis
Intra-day Precision (%RSD)≤2%
LOD/LOQ0.05 µM / 0.1 µM
Matrix Effect85–115% Recovery

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.